Ferulic acid-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i3+1,5+1,10+1 |
InChI Key |
KSEBMYQBYZTDHS-SQDGEFSZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/[13CH]=[13CH]/[13C](=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Ferulic Acid-13C3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of Ferulic acid-13C3, a stable isotope-labeled version of the naturally occurring phenolic compound, ferulic acid. The incorporation of three ¹³C atoms into the acrylic acid side chain makes it an invaluable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
Synthesis of this compound
The most common and efficient method for synthesizing ferulic acid is the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, vanillin and malonic acid, respectively. To produce this compound with the isotopic labels on the acrylic acid moiety, ¹³C-labeled malonic acid is required.
The linear formula for this compound, HOC₆H₃(OCH₃)¹³CH=¹³CH¹³CO₂H, confirms that the three carbons of the propenoic acid group are the sites of isotopic labeling.[4][5][6]
Reaction Scheme
The synthesis proceeds via a piperidine-catalyzed Knoevenagel condensation between vanillin and malonic acid-1,2,3-¹³C₃. The reaction is typically followed by decarboxylation to yield the desired trans-Ferulic acid-13C3.
Starting Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Malonic acid-1,2,3-¹³C₃
-
Piperidine (catalyst)
-
Pyridine (solvent)
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve vanillin (1 equivalent) and malonic acid-1,2,3-¹³C₃ (1.5 equivalents) in pyridine.
-
Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and any residual solvent or catalyst. A combination of recrystallization and column chromatography is typically employed to achieve high purity.
Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly and then filtered hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Column Chromatography (Optional): For higher purity, the recrystallized product can be further purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A solvent system of ethyl acetate and hexane, with a small percentage of acetic acid to ensure the carboxylic acid remains protonated (e.g., Ethyl Acetate:Hexane:Acetic Acid, 50:50:1).
-
Procedure: Dissolve the recrystallized product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Quantitative Data
The following tables summarize key quantitative data for commercially available this compound, which can be used as a benchmark for synthesized material.
| Parameter | Value | Reference |
| Chemical Purity | 98% (CP) | [4][5] |
| Isotopic Purity | 99 atom % ¹³C | [4][5] |
| Molecular Weight | 197.16 g/mol | [4][5] |
| Melting Point | 168-172 °C | [5] |
| Mass Shift | M+3 | [5] |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the successful incorporation of the ¹³C isotopes.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of this compound (197.16 g/mol ) and the M+3 mass shift compared to the unlabeled compound.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. media.knowde.com [media.knowde.com]
- 4. Sigma Aldrich Fine Chemicals Biosciences Ferulic acid-1,2,3-13C3 99 atom | Fisher Scientific [fishersci.com]
- 5. 3-甲氧基-4-羟基肉桂酸-1,2,3-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ferulic acid-1,2,3-13C3 13C 99atom , 98 CP 1261170-81-3 [sigmaaldrich.com]
An In-depth Technical Guide to Ferulic acid-13C3: Chemical Properties, Structural Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ferulic acid-13C3, a stable isotope-labeled derivative of the naturally occurring phenolic compound, ferulic acid. This document details its chemical and physical properties, structural features, and key applications in research and development, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.
Chemical Properties and Structural Data
This compound is synthetically produced to incorporate three carbon-13 (¹³C) isotopes at specific positions within the propenoic acid side chain of the ferulic acid molecule. This isotopic labeling results in a mass shift of +3 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based applications.[1][2]
General Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are largely identical to those of unlabeled trans-ferulic acid, with the exception of the molecular weight.
| Property | Value | Reference(s) |
| Synonyms | trans-4-Hydroxy-3-methoxycinnamic acid-13C3 | [1][3] |
| Molecular Formula | C₇¹³C₃H₁₀O₄ | [4][5] |
| Molecular Weight | 197.16 g/mol | [1][3][4] |
| Appearance | White to light yellow or tan solid powder | [1][4] |
| Melting Point | 168-172 °C | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Isotopic and Chemical Purity
The utility of this compound as an internal standard is directly dependent on its isotopic enrichment and overall chemical purity. Commercial sources typically provide high-purity material suitable for sensitive analytical methods.
| Specification | Value | Reference(s) |
| Isotopic Purity | ≥99 atom % ¹³C | [1][3] |
| Chemical Purity | ≥98% (CP) | [1][3] |
| Mass Shift | M+3 | [1][2] |
Structural Identifiers
The precise chemical structure of this compound is defined by various standard chemical identifiers, which are crucial for database referencing and structural searches.
| Identifier Type | Identifier | Reference(s) |
| CAS Number | 1261170-81-3 | [1][4][5] |
| SMILES | COc1cc(ccc1O)[13CH]=[13CH]--INVALID-LINK--=O | [1][2] |
| InChI | 1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i3+1,5+1,10+1 | [1][2] |
| InChI Key | KSEBMYQBYZTDHS-SQDGEFSZSA-N | [1][2] |
Structural Analysis and Spectroscopic Data
The structural integrity of this compound is confirmed through standard analytical techniques. While specific spectra for the ¹³C-labeled version are proprietary to manufacturers, the spectroscopic characteristics are predictable based on the extensive data available for unlabeled ferulic acid. The key difference in the mass spectrum is the molecular ion peak, which appears at m/z 197 for the labeled compound, compared to m/z 194 for the natural compound.[6] The ¹³C NMR spectrum would show significantly enhanced signals for the three labeled carbon atoms of the acrylic acid moiety.
Applications in Research and Development
This compound is a high-value tool for a range of applications, primarily centered on its use in quantitative mass spectrometry and metabolic tracing.
Internal Standard for Quantitative Analysis
The most common application of this compound is as an internal standard (IS) for the accurate quantification of ferulic acid in complex biological matrices such as plasma, urine, and tissue extracts.[4][7] The co-elution of the labeled standard with the unlabeled analyte during liquid chromatography (LC) allows it to compensate for variations in sample preparation, injection volume, and matrix effects (e.g., ion suppression) in the mass spectrometer.[8][9]
Metabolic Flux Analysis
As a stable isotope tracer, this compound can be used in in vivo or in vitro studies to track the metabolic fate of ferulic acid.[1] By introducing the labeled compound into a biological system, researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. This technique, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic pathways.[10][11]
Experimental Protocols and Methodologies
The following sections provide detailed, generalized methodologies for the primary applications of this compound. These protocols are based on established practices for stable isotope dilution analysis and metabolic tracing.
Protocol: Quantification of Ferulic Acid in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of ferulic acid in plasma using this compound as an internal standard.
1. Preparation of Standards and Samples:
- Stock Solutions: Prepare a 1 mg/mL stock solution of both unlabeled ferulic acid and this compound (Internal Standard) in methanol.
- Calibration Curve Standards: Serially dilute the unlabeled ferulic acid stock solution with methanol to prepare a series of calibration standards ranging from 1 to 5000 ng/mL.
- Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
- Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add 10 µL of the internal standard working solution.
- Add 300 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.
- Vortex for 1 minute and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7][12]
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate ferulic acid from matrix components (e.g., 5% B to 95% B over 8 minutes).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.
- MRM Transitions:
- Ferulic Acid: Q1: 193.1 m/z → Q3: 134.1 m/z
- This compound: Q1: 196.1 m/z → Q3: 137.1 m/z
3. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
- Determine the concentration of ferulic acid in the plasma samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Workflow for Metabolic Flux Analysis
The use of this compound as a tracer in metabolic flux analysis follows a structured workflow to elucidate the transformation and flow of the molecule through metabolic pathways.[1][2]
Caption: Workflow for metabolic flux analysis using this compound.
Role in Signaling Pathway Analysis
Unlabeled ferulic acid has been identified as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key protein in cell signaling.[4] By inhibiting FGFR1, ferulic acid can suppress downstream signaling pathways, such as the PI3K-Akt pathway, which are often implicated in cell proliferation and angiogenesis, particularly in cancer models.[3][4] this compound can be used in pharmacological studies to accurately quantify the uptake and distribution of ferulic acid within cells and tissues while studying its effects on these signaling cascades.
Caption: Inhibition of the FGFR1-PI3K-Akt signaling pathway by Ferulic Acid.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a combustible solid and may cause skin, eye, and respiratory irritation.[1][2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the powder.
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of ferulic acid and for those investigating its metabolic fate and mechanism of action. Its high isotopic and chemical purity make it the gold standard for isotope dilution mass spectrometry. As research into the therapeutic potential of ferulic acid continues, particularly its role in modulating signaling pathways like FGFR1, the utility of this compound in preclinical and clinical research will undoubtedly expand.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Ferulic Acid-13C3 in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Ferulic acid-13C3 in metabolomics, a pivotal tool for researchers in drug development and life sciences. Ferulic acid, a ubiquitous phenolic compound found in plants, is renowned for its antioxidant, anti-inflammatory, and anticancer properties. Its stable isotope-labeled form, this compound, serves as an invaluable internal standard for accurate quantification in complex biological matrices, enabling precise pharmacokinetic studies and metabolic research.
Introduction to Ferulic Acid and its Significance
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid that plays a crucial role in the structural integrity of plant cell walls. In biomedical research, it has garnered significant attention for its potential therapeutic effects, which are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation. However, to accurately assess its bioavailability, metabolism, and efficacy in preclinical and clinical studies, precise measurement of its concentration in biological fluids and tissues is paramount. This is where the use of stable isotope-labeled internal standards like this compound becomes essential.
The Role of this compound in Quantitative Metabolomics
In mass spectrometry-based metabolomics, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification. This compound, which has three carbon-13 isotopes incorporated into its structure, is an ideal internal standard for the quantification of endogenous or administered ferulic acid.
The key advantages of using this compound include:
-
Correction for Matrix Effects: Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to the unlabeled ferulic acid, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: Losses during sample extraction and processing are a common source of error. Adding a known amount of this compound at the beginning of the sample preparation workflow allows for the correction of any analyte loss during these steps.
-
Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of the analytical method, which is crucial for reliable pharmacokinetic modeling and biomarker validation.
While specific quantitative performance data for this compound as an internal standard is not extensively published, the principles of its application are well-established. The recovery and matrix effect would be assessed during method validation for a specific matrix (e.g., plasma, urine, cell lysate) to ensure the reliability of the quantification.
Data Presentation: Quantitative Method Validation and Pharmacokinetic Parameters
The following tables summarize key quantitative data from validated analytical methods for ferulic acid quantification and its pharmacokinetic parameters determined in preclinical studies. These values are representative of the performance expected from a robust analytical method utilizing a stable isotope-labeled internal standard like this compound.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Ferulic Acid Quantification
| Parameter | Matrix | Linear Range | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Linearity & Sensitivity | Human Plasma | 0.1 - 5 ng/mL | - | 0.1 | Intra-day: <9.2, Inter-day: <9.2 | 95.4 - 111.4 | [1][2] |
| Rat Plasma | 0.1095 - 10.95 µg/mL | - | 0.1095 | Intra-day: 1.22-4.85, Inter-day: 2.85-8.77 | 81.12 - 98.98 | [3] | |
| Rat Plasma | 0.05 - 100 µg/mL | - | 0.05 | Intra-day: <15, Inter-day: <15 | - | [4] | |
| Recovery | Rat Plasma | - | - | - | - | 82.25 - 88.03 | [3] |
| Rat Plasma | - | - | - | - | 95.8 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |
| Intravenous | 2 | - | - | 0.08 | 0.61 | 3.27 | 0.37 | [4] |
| Intravenous | 10 | - | - | 0.12 | 4.61 | 2.17 | 0.36 | [4] |
| Oral (in RAS-RLC extract) | 7.35 | 1.83 | 0.17 | 1.15 | 3.03 | - | - | [3] |
| Oral (Angoroside C metabolite) | 100 | 0.04 | 6.0 | 4.31 | 0.34 | - | - | [5][6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the curve; CL: Clearance; Vd: Volume of distribution; RAS-RLC: Radix Angelica Sinensis and Rhizome Ligusticum.
Experimental Protocols
This section provides a detailed methodology for the quantification of ferulic acid in a biological matrix (e.g., rat plasma) using this compound as an internal standard, based on common practices in the field.
Quantification of Ferulic Acid in Rat Plasma using LC-MS/MS
Objective: To determine the concentration of ferulic acid in rat plasma samples from a pharmacokinetic study.
Materials:
-
Rat plasma samples
-
Ferulic acid standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of ferulic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare working solutions at various concentrations for the calibration curve and quality control (QC) samples.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ferulic acid: Precursor ion (m/z) -> Product ion (m/z) (e.g., 193 -> 134)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 196 -> 137)
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ferulic acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of ferulic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Signaling Pathways Modulated by Ferulic Acid
Ferulic acid exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate its influence on the Nrf2, NF-κB, and MAPK pathways.
Caption: Signaling pathways modulated by Ferulic Acid.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for a pharmacokinetic study of ferulic acid in rats, utilizing this compound as an internal standard.
Caption: Workflow for a Ferulic Acid pharmacokinetic study.
Conclusion
This compound is an indispensable tool in the field of metabolomics for the accurate and precise quantification of ferulic acid in complex biological systems. Its use as an internal standard allows researchers to overcome common analytical challenges such as matrix effects and sample preparation variability, thereby generating reliable data for pharmacokinetic modeling, bioavailability assessment, and metabolic pathway analysis. The detailed protocols and understanding of the signaling pathways modulated by ferulic acid provided in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, facilitating further research into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Comparison of Ferulic Acid in Normal and Blood Deficiency Rats after Oral Administration of Angelica sinensis, Ligusticum chuanxiong and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ferulic Acid-13C3 as a Tracer in Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the application of Ferulic acid-13C3 as a stable isotope tracer in metabolic flux analysis (MFA). While direct studies utilizing this compound are not extensively documented in publicly available literature, this document extrapolates its potential use based on the well-established principles of 13C-MFA and the known metabolic pathways of ferulic acid. This guide provides a comprehensive overview of ferulic acid metabolism, proposes a potential synthetic route for this compound, outlines detailed hypothetical experimental protocols for its use in in vitro and in vivo studies, and presents relevant quantitative data from existing literature on ferulic acid metabolism. Furthermore, it visualizes key metabolic and signaling pathways influenced by ferulic acid, offering a foundational resource for researchers venturing into the study of its metabolic fate and pharmacokinetics.
Introduction to Ferulic Acid and Metabolic Flux Analysis
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound found in the cell walls of plants, particularly in cereals, fruits, and vegetables.[1] It is recognized for its potent antioxidant, anti-inflammatory, and various other therapeutic properties.[2][3] Understanding the metabolic fate of ferulic acid is crucial for elucidating its mechanisms of action and optimizing its therapeutic applications.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4] 13C-MFA, a subset of this technique, employs substrates labeled with the stable isotope carbon-13 (13C) to trace the flow of carbon atoms through metabolic pathways.[5] By analyzing the distribution of 13C in downstream metabolites, researchers can precisely determine intracellular metabolic fluxes.[6]
This compound , a stable isotope-labeled version of ferulic acid with three 13C atoms, represents a valuable tool for tracing the metabolic journey of this important phytochemical. The three labeled carbons would allow for precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME).
Metabolism of Ferulic Acid
Ferulic acid undergoes extensive metabolism in both humans and the gut microbiota. The principal metabolic transformations include phase I and phase II reactions in the liver and degradation by microbial enzymes in the colon.
2.1. Human Metabolism
In humans, absorbed ferulic acid is primarily metabolized in the liver. The main reactions are:
-
Glucuronidation: Conjugation with glucuronic acid to form ferulic acid glucuronide.
-
Sulfation: Conjugation with a sulfate group to form ferulic acid sulfate.
-
Methylation, reduction, and side-chain cleavage: These reactions lead to a variety of other metabolites.[7]
A significant portion of ingested ferulic acid is rapidly absorbed and metabolized, with metabolites appearing in the plasma shortly after consumption.
2.2. Gut Microbiota Metabolism
A substantial amount of dietary ferulic acid reaches the colon, where it is metabolized by the gut microbiota.[8] Key microbial transformations include:
-
Decarboxylation: Removal of the carboxyl group to form 4-vinylguaiacol.
-
Reduction: Reduction of the side chain to form dihydroferulic acid.
-
Demethylation: Removal of the methyl group to form caffeic acid.[9]
-
Dehydroxylation: Removal of hydroxyl groups.
These microbial metabolites can be absorbed and exert biological effects.[8]
Proposed Synthesis of this compound
Proposed Reaction Scheme:
This reaction would label the three carbons of the acrylic acid side chain of ferulic acid.
Quantitative Data on Ferulic Acid Metabolism
The following tables summarize quantitative data from studies on ferulic acid pharmacokinetics and metabolism. It is important to note that these data were not generated using a this compound tracer but provide valuable baseline information.
Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats
| Parameter | Value | Reference |
| Intravenous Administration (10 mg/kg) | ||
| t1/2α (min) | 1.39 | [11] |
| t1/2β (min) | 7.01 | [11] |
| Oral Administration of Ethyl Ferulate (150 mg/kg) | ||
| Cmax (µg/mL) | 18.38 ± 1.38 | [12] |
| Tmax (h) | 0.25 | [12] |
Table 2: Urinary Excretion of Ferulic Acid and its Metabolites in Humans after Consumption of Various Sources
| Metabolite | Excretion (nmol/mg creatinine) | Time (hours) | Polyphenol Source | Reference |
| Ferulic acid | 12.35 | 24 | Cocoa powder in water | [13] |
| Ferulic acid | 2.31 | 24 | Cocoa powder in milk | [13] |
Table 3: Plasma Concentrations of Ferulic Acid and its Metabolites in Humans after Coffee Consumption
| Analyte | Concentration Range (nM) | Reference |
| Ferulic acid (FA) | 0 - 4800 | [14] |
| Dihydroferulic acid (DHFA) | 0 - 4800 | [14] |
| Isoferulic acid (IFA) | 0 - 4800 | [14] |
Experimental Protocols
The following are detailed hypothetical protocols for conducting metabolic flux analysis using this compound.
5.1. In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the kinetics of this compound metabolism by human liver enzymes.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal standard (e.g., deuterated ferulic acid)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures in phosphate buffer containing HLMs and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound at various concentrations.
-
At specific time points, quench the reaction by adding cold ACN with 0.1% formic acid and the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of this compound and the formation of its 13C-labeled metabolites.
-
Calculate kinetic parameters (Km and Vmax) from the concentration-time data.
5.2. In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.
Materials:
-
This compound
-
Wistar rats
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Administer a single oral dose of this compound to the rats.
-
Collect blood samples at predetermined time points via tail vein or cardiac puncture.
-
Separate plasma by centrifugation.
-
House rats in metabolic cages to collect urine and feces over 24-48 hours.
-
At the end of the study, euthanize the animals and collect major organs (liver, kidney, intestine, etc.).
-
Process plasma, urine, and homogenized tissue samples by protein precipitation or solid-phase extraction.
-
Analyze the samples using LC-MS/MS to quantify this compound and its labeled metabolites.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, etc.) from the plasma concentration-time data.
-
Quantify the amount of labeled compounds in urine, feces, and tissues to determine excretion and distribution patterns.
5.3. Gut Microbiota Metabolism Study (In Vitro Fermentation)
Objective: To investigate the metabolic transformation of this compound by human gut microbiota.
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium
-
Anaerobic chamber or system
-
LC-MS/MS system
-
16S rRNA gene sequencing platform
Procedure:
-
Prepare a fecal slurry in the anaerobic basal medium inside an anaerobic chamber.
-
Add this compound to the fecal culture.
-
Incubate the culture under anaerobic conditions at 37°C.
-
Collect samples at different time points.
-
Analyze the samples for the disappearance of this compound and the appearance of its 13C-labeled metabolites using LC-MS/MS.
-
Analyze the microbial composition of the cultures at the beginning and end of the fermentation using 16S rRNA gene sequencing to identify potential bacterial species involved in the metabolism.
Visualization of Pathways
6.1. Metabolic Pathways of Ferulic Acid
The following diagrams illustrate the major metabolic routes of ferulic acid in humans and the gut microbiota.
Caption: Major metabolic pathways of ferulic acid in humans and gut microbiota.
6.2. Experimental Workflow for In Vivo Study
This diagram outlines the key steps in an in vivo study using this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
6.3. Ferulic Acid and the AMPK Signaling Pathway
Ferulic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.[9][15][16]
Caption: Ferulic acid activates the AMPK signaling pathway.
Conclusion
This compound holds significant promise as a tracer for detailed metabolic flux analysis of this important phytochemical. Although direct experimental data using this specific tracer is currently limited, this guide provides a robust framework for its application. By leveraging the proposed synthetic route and experimental protocols, researchers can gain unprecedented insights into the metabolic fate of ferulic acid, its interaction with the gut microbiome, and its influence on key signaling pathways. Such studies are essential for advancing our understanding of its health benefits and for the development of novel therapeutic strategies.
References
- 1. HPLC determination of ferulic acid in rat plasma after oral administration of Rhizoma Chuanxiong and its compound preparation - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The Robot Scientist - Models of Metabolism [aber.ac.uk]
- 6. repository.aaup.edu [repository.aaup.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trans-ferulic acid attenuates hyperglycemia-induced oxidative stress and modulates glucose metabolism by activating AMPK signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. Showing pharmacokinetics for Ferulic acid metabolite after consumption of various sources - Phenol-Explorer [phenol-explorer.eu]
- 14. Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ferulic acid regulates muscle fiber type formation through the Sirt1/AMPK signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Ferulic acid restores mitochondrial dynamics and autophagy via AMPK signaling pathway in a palmitate-induced hepatocyte model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isotopic Labeling of Ferulic Acid: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties. To unravel its complex metabolic fate, understand its mechanism of action, and develop it as a therapeutic agent, researchers are increasingly turning to isotopic labeling. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of isotopically labeled ferulic acid.
Introduction to Isotopic Labeling of Ferulic Acid
Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. For ferulic acid, this typically involves the use of stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D), or the radioisotope Tritium (³H or T). These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their mass or radioactivity. This distinction allows them to be used as tracers in biological systems and as internal standards for highly accurate quantification.[1][2]
Commonly Used Isotopes for Labeling Ferulic Acid:
-
Carbon-13 (¹³C): A stable isotope of carbon, ¹³C-labeled ferulic acid is an invaluable tool for metabolic flux analysis and for use as an internal standard in mass spectrometry-based quantification.[1][2]
-
Deuterium (²H or D): A stable isotope of hydrogen, deuterium-labeled ferulic acid is frequently used as an internal standard in mass spectrometry and can also be employed to study kinetic isotope effects in metabolic pathways.
-
Tritium (³H or T): A radioactive isotope of hydrogen, tritium-labeled ferulic acid offers high sensitivity for detection and is used in radiolabeling assays and to trace the molecule's distribution in tissues and biological fluids.[3]
Synthesis of Isotopically Labeled Ferulic Acid
The synthesis of isotopically labeled ferulic acid can be achieved through various chemical methods. The choice of method depends on the desired isotope, the position of the label, and the required isotopic enrichment.
Synthesis of ¹³C-Labeled Ferulic Acid
A common method for synthesizing ¹³C-labeled ferulic acid is the Knoevenagel condensation of ¹³C-labeled vanillin with malonic acid.[4][5]
Experimental Protocol: Knoevenagel Condensation for [¹³C]-Ferulic Acid
-
Reaction Setup: In a round-bottom flask, dissolve ¹³C-labeled vanillin (e.g., [¹³C₆]-vanillin for ring labeling or vanillin with a ¹³C-labeled formyl group) and malonic acid (1.2 equivalents) in a suitable solvent such as pyridine or a mixture of pyridine and piperidine.[5]
-
Condensation: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Hydrolysis and Decarboxylation: After the condensation is complete, add water and an acid (e.g., hydrochloric acid) to the reaction mixture to hydrolyze the intermediate and induce decarboxylation, yielding ferulic acid.
-
Purification: The crude ¹³C-labeled ferulic acid is then purified by recrystallization or column chromatography to obtain the final product with high purity.[6]
Synthesis Yields for Ferulic Acid and its Derivatives:
| Compound | Starting Materials | Catalyst/Solvent | Yield | Reference |
| Ferulic Acid | Vanillin, Malonic Acid | Morpholine (Microwave) | High | [5] |
| Glycine Propyl Ester Ferulate (GPr[FA]) | Ferulic Acid, Glycine Propyl Ester | Ethanol | 97% | [7] |
| L-leucine Propyl Ester Ferulate (LPr[FA]) | Ferulic Acid, L-leucine Propyl Ester | Ethanol | 98% | [7] |
| L-proline Propyl Ester Ferulate (PPr[FA]) | Ferulic Acid, L-proline Propyl Ester | Ethanol | 94% | [7] |
Synthesis of Deuterium-Labeled Ferulic Acid
Deuterium can be introduced into the ferulic acid molecule through hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like iridium or palladium.[8][9]
Experimental Protocol: Iridium-Catalyzed Hydrogen Isotope Exchange for [²H]-Ferulic Acid
-
Catalyst Preparation: Prepare or obtain a suitable iridium catalyst, such as [Ir(COD)(IMesMe)(PBn₃)]BArF.[9]
-
Reaction Setup: In a reaction vessel, dissolve ferulic acid in a suitable solvent (e.g., dichloromethane). Add the iridium catalyst under an inert atmosphere.
-
Deuteration: Introduce a deuterium source, typically deuterium gas (D₂) or a deuterated solvent like D₂O. The reaction is then stirred at a specific temperature for a set period to allow for the exchange of hydrogen atoms with deuterium.[8]
-
Work-up and Purification: After the reaction, the solvent is removed, and the deuterated ferulic acid is purified using chromatographic techniques to remove the catalyst and any byproducts.
Synthesis of Tritium-Labeled Ferulic Acid
Tritium labeling can be achieved through methods such as catalytic reduction of a suitable precursor with tritium gas or by exposure to tritium gas in the presence of a catalyst.[3]
Experimental Protocol: Tritium Gas Exposure for [³H]-Ferulic Acid
-
Sample Preparation: Place a small amount of ferulic acid in a reaction vessel suitable for handling radioactive gases.
-
Catalytic Exchange: Introduce a catalyst, such as palladium on carbon (Pd/C).
-
Tritiation: Evacuate the vessel and then introduce tritium gas (T₂). The reaction is allowed to proceed for a specific duration, during which tritium atoms exchange with hydrogen atoms on the ferulic acid molecule.
-
Purification: After the reaction, the excess tritium gas is removed, and the tritiated ferulic acid is rigorously purified, typically by HPLC, to remove any radiolabeled impurities.
Applications and Experimental Workflows
Isotopically labeled ferulic acid is a powerful tool in various research areas, from metabolism studies to quantitative bioanalysis.
Metabolic Flux Analysis
¹³C-labeled ferulic acid is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[10][11][12]
Experimental Workflow: ¹³C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis using labeled ferulic acid.
Quantitative Analysis using Stable Isotope Dilution Assay
Stable isotope-labeled ferulic acid (e.g., ¹³C or ²H-labeled) is the gold standard for accurate quantification of ferulic acid and its metabolites in complex biological matrices using mass spectrometry.[1][2]
Experimental Workflow: Stable Isotope Dilution Mass Spectrometry
Caption: Workflow for quantitative analysis using stable isotope dilution.
Performance of Analytical Methods for Ferulic Acid Quantification:
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| HPLC | Plasma | - | 0.05 µg/mL | 0.999 | [13] |
| HPLC-DAD | Plant Extract | 0.7 µg/mL | 2.6 µg/mL | - | |
| Spectrophotometry | Solution | - | - | 0.988 | [14] |
Metabolic and Signaling Pathways of Ferulic Acid
Isotopic labeling has been crucial in elucidating the metabolic fate and signaling pathways modulated by ferulic acid.
Metabolic Pathways
Ferulic acid undergoes extensive metabolism in the body, including conjugation and microbial degradation in the gut.
References
- 1. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of caffeic and ferulic acids in oatmeal. Comparison of a conventional method with a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of labelled compound of ferulic acid and caffeic acid with tritium [inis.iaea.org]
- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Thesis | New iridium-catalysed methods for the hydrogen isotope exchange of pharmaceutically-relevant compounds | ID: 5q47rp25s | STAX [stax.strath.ac.uk]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 14. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Ferulic Acid-13C3 in Elucidating Plant Cell Wall Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its intricate network of polysaccharides and lignin presents a significant barrier to the efficient utilization of plant biomass for biofuels and other bioproducts. Ferulic acid, a hydroxycinnamic acid, plays a pivotal role in the architecture of the plant cell wall by cross-linking polysaccharides, particularly arabinoxylans, and serving as a nucleation site for lignin polymerization.[1] To unravel the complexities of these processes, stable isotope labeling has emerged as a powerful tool. This technical guide focuses on the application of ferulic acid-13C3, a stable isotope-labeled version of ferulic acid, in studying the biosynthesis and incorporation of this key phenolic compound into the plant cell wall. The use of 13C-labeled precursors, in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, allows for the precise tracing of metabolic pathways and the quantification of incorporation rates into cell wall polymers.
Synthesis of this compound
While this compound is commercially available from suppliers of stable isotopes, understanding its synthesis is valuable for researchers. The synthesis of trans-4-Hydroxy-3-methoxycinnamic acid-13C3 typically involves a Wittig or Horner-Wadsworth-Emmons reaction, starting from vanillin and a 13C-labeled phosphonate or phosphonium ylide. The three carbon atoms of the propenoic acid side chain are labeled with 13C.
A plausible synthetic route, based on standard organic chemistry principles, is outlined below. This scheme is a representation of a potential synthesis and may vary from proprietary methods used by commercial suppliers.
Diagram: Synthesis of this compound
Caption: A representative synthetic pathway for this compound.
Experimental Protocols
The successful application of this compound as a tracer requires carefully designed experimental protocols for its introduction into the plant system and subsequent analysis. The following sections detail methodologies for feeding experiments and sample analysis.
Protocol 1: Feeding of this compound to Plant Cell Suspension Cultures
Plant cell suspension cultures, such as those from Arabidopsis thaliana, offer a controlled system for studying metabolic pathways.
Materials:
-
Arabidopsis thaliana cell suspension culture (e.g., T87 line)
-
Growth medium (e.g., Murashige and Skoog medium)
-
This compound (dissolved in a minimal amount of DMSO and diluted in the growth medium)
-
Shaker incubator
-
Filtration system (e.g., Büchner funnel with filter paper)
-
Liquid nitrogen
Procedure:
-
Culture Preparation: Grow Arabidopsis cell suspension cultures in liquid medium under controlled conditions (e.g., 25°C, continuous light, 120 rpm shaking).
-
Preparation of Feeding Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh growth medium to the desired final concentration (e.g., 10-100 µM).
-
Pulse Labeling: To initiate the experiment, replace the existing medium with the this compound containing medium. This marks the beginning of the "pulse."
-
Time-Course Sampling: At various time points during the pulse (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), harvest a portion of the cell culture by vacuum filtration.
-
Chase Period (Optional): After a defined pulse period, the cells can be washed with fresh medium without the labeled ferulic acid and transferred to this new medium. This "chase" period allows for the tracking of the labeled ferulic acid through different metabolic pools and into the cell wall. Samples can be collected at various time points during the chase.[2]
-
Quenching and Storage: Immediately after harvesting, quench the metabolic activity by flash-freezing the cells in liquid nitrogen. Store the samples at -80°C until further analysis.
Protocol 2: Analysis of this compound Incorporation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying the incorporation of labeled compounds into various cellular fractions.[3][4]
Sample Preparation:
-
Cell Wall Isolation: Thaw the frozen cell samples and perform a cell wall isolation procedure. This typically involves homogenizing the cells and washing the insoluble material sequentially with solvents (e.g., ethanol, acetone) to remove soluble metabolites, lipids, and pigments.
-
Alkaline Hydrolysis: To release ferulic acid and its dimers that are ester-linked to the cell wall polysaccharides, treat the isolated cell wall material with a sodium hydroxide solution (e.g., 2 M NaOH) at room temperature for several hours in the dark.
-
Acidification and Extraction: Acidify the hydrolysate with hydrochloric acid and extract the released phenolic acids with an organic solvent like ethyl acetate.
-
Derivatization (Optional): Depending on the LC-MS method, derivatization of the phenolic acids may be performed to improve their chromatographic behavior and ionization efficiency.
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the extracted phenolic acids using a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in a suitable mode, such as multiple reaction monitoring (MRM). For this compound, the mass transition would be from the m/z of the labeled precursor ion to a specific product ion. The unlabeled ferulic acid would have a different precursor m/z, allowing for simultaneous detection and quantification of both labeled and unlabeled forms.
Quantitative Data Presentation
The data obtained from LC-MS/MS analysis can be used to determine the rate of ferulic acid incorporation and its distribution within the cell wall. The following tables provide a template for presenting such quantitative data.
Table 1: Incorporation of this compound into the Cell Wall over Time
| Time Point | Total Ferulic Acid (nmol/mg cell wall) | This compound (nmol/mg cell wall) | % Labeling |
| 0 h | 10.2 ± 0.8 | 0 | 0 |
| 1 h | 10.5 ± 0.9 | 1.2 ± 0.1 | 11.4 |
| 4 h | 11.1 ± 1.0 | 4.5 ± 0.3 | 40.5 |
| 8 h | 11.8 ± 1.1 | 7.9 ± 0.5 | 66.9 |
| 24 h | 12.5 ± 1.2 | 10.8 ± 0.7 | 86.4 |
Table 2: Distribution of this compound in Different Cell Wall Fractions
| Cell Wall Fraction | This compound (nmol/mg fraction) |
| Pectin-bound | 0.5 ± 0.1 |
| Hemicellulose-bound (Arabinoxylans) | 8.9 ± 0.6 |
| Lignin-bound (etherified) | 1.4 ± 0.2 |
Signaling Pathways and Experimental Workflows
The biosynthesis of ferulic acid and its subsequent incorporation into the plant cell wall involves a series of enzymatic reactions and transport processes. Visualizing these pathways and experimental workflows can aid in understanding the complex interplay of these events.
Ferulic Acid Biosynthesis and Incorporation Pathway
Ferulic acid is synthesized through the phenylpropanoid pathway. It is then activated to feruloyl-CoA, which serves as the precursor for its incorporation into arabinoxylans via ester linkages and as a building block for lignin biosynthesis.
Diagram: Ferulic Acid Biosynthesis and Incorporation Pathway
Caption: Biosynthesis of ferulic acid and its incorporation into cell wall polymers.
Experimental Workflow for Pulse-Chase Labeling
A pulse-chase experiment using this compound allows for the temporal resolution of its metabolic fate.
Diagram: Experimental Workflow
Caption: Workflow for a pulse-chase experiment with this compound.
Conclusion
The use of this compound as a metabolic tracer provides a powerful approach to dissect the intricate processes of plant cell wall biosynthesis. By combining stable isotope labeling with sensitive analytical techniques, researchers can gain unprecedented insights into the dynamics of ferulic acid incorporation, the cross-linking of cell wall polymers, and the overall architecture of the plant cell wall. This knowledge is fundamental for developing strategies to improve biomass digestibility for biofuel production and to enhance plant resistance to biotic and abiotic stresses. The protocols and workflows outlined in this guide provide a framework for conducting such studies and contributing to the advancement of plant science and biotechnology.
References
- 1. The release and catabolism of ferulic acid in plant cell wall by rumen microbes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the Labeling and the Levels of Plant Cell Wall Precursors Using Ion Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ferulic Acid-13C3: Commercial Availability, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available isotopic-labeled standard, Ferulic acid-13C3. Targeted at the scientific community, this document consolidates information on its availability, purity specifications from various suppliers, and detailed protocols for its application in metabolic research, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.
Commercial Availability and Purity of this compound
This compound (CAS No. 1261170-81-3) is a stable isotope-labeled derivative of ferulic acid, an antioxidant commonly found in plant cell walls. Its primary application in research is as an internal standard for the accurate quantification of ferulic acid and related phenolic compounds in complex biological matrices. Several chemical suppliers offer this compound, with purities and isotopic incorporation levels suitable for sensitive analytical techniques.
The following table summarizes the commercial availability and key specifications of this compound from various suppliers.
| Supplier | Product/Catalog No. | Purity | Isotopic Incorporation | Additional Information |
| MedChemExpress | HY-N0060S1 | 98.3%[1] | Not specified | Certificate of Analysis (COA) and Safety Data Sheet (SDS) available on their website.[1] |
| P212121 Store | Not specified | > 98.0%[2] | 99% 13C[2] | |
| IsoSciences (via Biomol) | ISO-9114.1 (1 mg), ISO-9114.5 (5 mg) | >98%[3] | ≥99%[3] | Intended for use as an LC/MS internal standard.[3] |
| BLD Pharm | Not specified | Not specified | Not specified | CAS No. 1261170-81-3.[4] |
| Cambridge Isotope Laboratories | Not specified | 99% | Not specified | Mentioned as a supplier in a research article.[5] |
| Sigma-Aldrich | Not specified | Not specified | Not specified | Mentioned as a supplier of internal standards in a research article.[6] |
Experimental Protocols: Application as an Internal Standard in LC-MS/MS
This compound is predominantly used as an internal standard in quantitative metabolomics studies to correct for variations in sample preparation and instrument response. Below are detailed methodologies from published research, illustrating its application.
Protocol 1: Analysis of Antioxidants in Plant Tissues
This protocol describes the extraction and analysis of 13 secondary metabolites, including ferulic acid, from cucumber leaves using LC-MS/MS.
1. Sample Preparation:
-
Weigh 100 mg of frozen, powdered cucumber leaf tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of an extraction solution consisting of 80:20 methanol and water with 2% formic acid.
-
Spike the extraction solution with this compound to a final concentration appropriate for the expected levels of endogenous ferulic acid.
-
Vortex the mixture at 3000 rpm for 30 minutes.
-
Sonicate in a 25°C water bath for 30 minutes.
-
Centrifuge at 20,000 x g for 20 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis:
-
The publication notes the use of a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5]
-
While specific column and gradient details are not fully provided in the snippet, such methods typically involve a C18 reversed-phase column with a gradient of mobile phases such as water with formic acid and acetonitrile with formic acid.
Protocol 2: Targeted Metabolomics of Human Plasma
This protocol outlines the preparation of human plasma samples for the targeted analysis of a wide range of metabolites, including phenolic acids.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a solution containing the internal standard, this compound (e.g., at 1 mg/L in water).
-
Add 500 µL of cold acetonitrile (-20°C) containing 1.5 M formic acid and 10 mM ammonium formate to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 10 minutes to enhance protein precipitation.
-
Use a positive pressure manifold to collect the extract.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of a water:acetonitrile (80:20, v/v) solution containing 0.1% formic acid.[7]
2. UHPLC-QTRAP Analysis:
-
The analysis is performed using an ultra-high-performance liquid chromatography system coupled to a QTRAP mass spectrometer.
-
Calibration curves are typically prepared at multiple concentration levels (e.g., 0.1–2000 µg/L) to ensure accurate quantification.[7]
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates a typical experimental workflow for a targeted metabolomics study utilizing this compound as an internal standard.
A generalized workflow for targeted metabolomics using an internal standard.
Logical Relationship in Quantitative Analysis
The fundamental principle behind using this compound as an internal standard is based on the assumption that the labeled and unlabeled forms of the analyte behave identically during sample preparation and analysis. The following diagram illustrates this logical relationship.
The role of this compound in achieving accurate quantification.
This guide provides a foundational understanding of this compound for research applications. For specific experimental setups, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. store.p212121.com [store.p212121.com]
- 3. Ferulic acid-[13C3] | CAS 1261170-81-3 | IsoSciences | Biomol.com [biomol.com]
- 4. 1261170-81-3|Ferulic acid-1,2,3-13C3|BLD Pharm [bldpharm.com]
- 5. escholarship.org [escholarship.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Metabolite Biomarkers Linking a High-Fiber Rye Intervention with Cardiometabolic Risk Factors: The RyeWeight Study - PMC [pmc.ncbi.nlm.nih.gov]
Ferulic Acid-13C3: A Technical Guide for Researchers
Abstract
This technical guide provides comprehensive information on Ferulic acid-13C3, a stable isotope-labeled derivative of the ubiquitous phenolic compound, ferulic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It covers the fundamental properties of this compound, including its CAS number and molecular weight, and presents its primary application as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for its use in pharmacokinetic studies are provided, alongside an exploration of the key signaling pathways influenced by its unlabeled counterpart, ferulic acid.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic acid widely found in the plant kingdom, notably in cereals, fruits, and vegetables. It is recognized for its potent antioxidant and anti-inflammatory properties. This compound is a stable isotope-labeled version of ferulic acid, where three carbon atoms in the propenoic acid side chain are replaced with the heavier carbon-13 isotope. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of natural ferulic acid in complex biological matrices. Its use allows for precise and accurate measurements by correcting for variations in sample preparation and instrument response.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Citation |
| CAS Number | 1261170-81-3 | [1][2][3][4][5] |
| Molecular Weight | 197.16 g/mol | [1][3] |
| Synonyms | trans-4-Hydroxy-3-methoxycinnamic acid-13C3 | [1] |
| Appearance | Powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Storage Temperature | -20°C | [1] |
Application in Quantitative Analysis: Pharmacokinetic Studies
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ferulic acid in biological samples. This is crucial for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of ferulic acid.
Pharmacokinetic Parameters of Ferulic Acid in Rats
The following table summarizes key pharmacokinetic parameters of ferulic acid in rats following intravenous administration, as determined by studies that would typically employ a stable isotope-labeled internal standard like this compound for accurate quantification.
| Parameter | 2 mg/kg Dose | 10 mg/kg Dose | Citation |
| Plasma Half-life (α phase, t1/2α) | 1.10 min | 1.39 min | [2] |
| Plasma Half-life (β phase, t1/2β) | 5.02 min | 7.01 min | [2] |
| Total Body Clearance (CLt) | Significantly decreased with increased dose | [2] |
Experimental Protocol: Quantification of Ferulic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed, representative protocol for the quantification of ferulic acid in human plasma.
3.2.1. Materials and Reagents
-
Ferulic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
3.2.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2.3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Injection Volume: 5 µL
3.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ferulic acid: Precursor ion [M-H]⁻ at m/z 193, with product ions to be determined (e.g., m/z 178, 134).
-
This compound: Precursor ion [M-H]⁻ at m/z 196, with corresponding shifted product ions.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity for both the analyte and the internal standard.
3.2.5. Workflow Diagram
Caption: Workflow for the quantification of ferulic acid in plasma using this compound.
Signaling Pathways Modulated by Ferulic Acid
Ferulic acid exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Ferulic acid has been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.
Caption: Ferulic acid inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation. Ferulic acid can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Ferulic acid suppresses the pro-inflammatory NF-κB pathway.
TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is involved in fibrosis. Ferulic acid has been shown to inhibit this pathway, suggesting its potential as an anti-fibrotic agent.
Caption: Ferulic acid's role in inhibiting the TGF-β/Smad fibrotic pathway.
Conclusion
This compound is an indispensable tool for researchers studying the pharmacokinetics and metabolism of ferulic acid. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS/MS analyses. Furthermore, a thorough understanding of the signaling pathways modulated by the parent compound, ferulic acid, provides a foundation for investigating its therapeutic applications in a variety of disease models. This guide serves as a valuable resource for the effective utilization of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Safeguarding Research: A Technical Guide to the Laboratory Handling of Ferulic Acid-13C3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling and use of Ferulic acid-13C3 in a laboratory setting. This compound, a stable isotope-labeled form of the naturally occurring phenolic compound ferulic acid, is a valuable tool in metabolomic research, drug metabolism studies, and as an internal standard for quantitative analysis.[1][2][3][4] While its chemical and biological properties are considered identical to its unlabeled counterpart, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Compound Identification and Properties
This compound is chemically known as 4-hydroxy-3-methoxycinnamic acid with three carbon-13 isotopes incorporated into its structure.[5][6] This isotopic labeling allows for its differentiation from the endogenous ferulic acid in biological samples, primarily through mass spectrometry.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇(¹³C)₃H₁₀O₄ | [5] |
| Molecular Weight | 197.16 g/mol | [6][7] |
| CAS Number | 1261170-81-3 | [5][6] |
| Appearance | Powder | [6][7] |
| Melting Point | 168-172 °C | [6][7] |
| Storage Temperature | -20°C | [6][7][8] |
| Isotopic Purity | ≥98% (CP), 99 atom % ¹³C | [6][7] |
Safety and Hazard Information
The hazard profile of this compound is comparable to that of unlabeled ferulic acid. Based on available safety data sheets, the compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
First Aid Measures
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.
-
After skin contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[9]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent exposure.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid formation of dust and aerosols.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and gloves.[8]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] The recommended storage temperature is -20°C.[6][7][8]
Experimental Protocols: General Workflow for Using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analysis, for example, in liquid chromatography-mass spectrometry (LC-MS) based methods.[10]
Caption: General workflow for utilizing this compound as an internal standard in quantitative analysis.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of a specific concentration.
-
Sample Preparation: Process biological samples (e.g., plasma, urine, tissue homogenates) to prepare them for analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Spiking of Internal Standard: Add a precise volume of the this compound stock solution to each sample, calibration standard, and quality control sample. This ensures that each sample contains the same amount of the internal standard.
-
Extraction: Perform the extraction procedure to isolate the analyte of interest (endogenous ferulic acid) and the internal standard from the sample matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for both endogenous ferulic acid and this compound.
-
Quantification: The concentration of endogenous ferulic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Biological Role and Signaling Pathways of Ferulic Acid
Ferulic acid exhibits a range of biological activities, primarily attributed to its potent antioxidant properties.[11][12][13] It can scavenge free radicals and modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.[14][15] As this compound is biologically equivalent to its unlabeled form, understanding these pathways is crucial for interpreting experimental results.
Antioxidant Mechanism
The antioxidant activity of ferulic acid stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and forming a stable phenoxyl radical.[11][13]
Caption: Simplified diagram of the free radical scavenging mechanism of ferulic acid.
Modulation of Signaling Pathways
Ferulic acid has been shown to influence key signaling pathways implicated in various diseases. For instance, it can inhibit the PI3K/Akt pathway, which is often dysregulated in cancer, leading to decreased cell proliferation and induction of apoptosis.[14] It also modulates the NF-κB signaling pathway, a critical regulator of inflammation.[15]
Caption: Ferulic acid's inhibitory effect on the PI3K/Akt signaling pathway.
Disposal Considerations
Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[8] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[8]
Conclusion
This compound is an invaluable tool for researchers in various scientific disciplines. While it shares the low toxicity profile of its natural counterpart, adherence to standard laboratory safety practices is essential.[12] This guide provides a comprehensive overview of the safe handling, storage, and use of this compound, empowering researchers to conduct their work safely and effectively. By understanding its properties, potential hazards, and biological roles, scientists can confidently and responsibly utilize this stable isotope-labeled compound to advance their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moravek.com [moravek.com]
- 3. fiveable.me [fiveable.me]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Ferulic Acid-1,2,3-13C3 - Acanthus Research [acanthusresearch.com]
- 6. フェルラ酸-1,2,3-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-甲氧基-4-羟基肉桂酸-1,2,3-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. isotope.com [isotope.com]
- 9. carlroth.com [carlroth.com]
- 10. escholarship.org [escholarship.org]
- 11. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ferulic Acid using Ferulic acid-13C3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ferulic acid in biological matrices, specifically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ferulic acid-13C3 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, chromatography, and ionization, leading to highly accurate and precise results.
Introduction
Ferulic acid is a phenolic compound with antioxidant and anti-inflammatory properties, making it a subject of interest in pharmaceutical and nutraceutical research. Accurate quantification of ferulic acid in biological samples is crucial for pharmacokinetic, bioavailability, and efficacy studies. This application note describes a robust and validated LC-MS/MS method employing this compound, a stable isotope-labeled internal standard, for the precise determination of ferulic acid concentrations in plasma.
Experimental Protocols
Materials and Reagents
-
Ferulic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions Preparation
-
Ferulic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of ferulic acid and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ferulic acid stock solution with methanol:water (50:50, v/v) to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation Method)
This protocol is suitable for the analysis of ferulic acid in plasma samples.
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample preparation workflow for plasma analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ferulic Acid | 193.1 | 134.1 | -20 to -25 |
| This compound | 196.1 | 136.1 | -20 to -25 |
Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used. The provided range is a typical starting point.
LC-MS/MS analysis workflow.
Data Analysis and Quantification
The concentration of ferulic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of ferulic acid in the unknown samples is then interpolated from this curve.
Method Validation Summary
A summary of typical validation parameters for a bioanalytical method for ferulic acid in plasma is provided below. These values are representative and should be established for each specific laboratory and application.
Table 2: Bioanalytical Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to +10% |
| Matrix Effect | CV ≤ 15% | 95% - 105% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable under tested conditions |
Representative Quantitative Data
The following table presents example quantitative data for ferulic acid in human plasma samples following the administration of a single oral dose of a ferulic acid-containing product.
Table 3: Ferulic Acid Plasma Concentrations in Human Subjects (n=3)
| Time Point (hours) | Subject 1 (ng/mL) | Subject 2 (ng/mL) | Subject 3 (ng/mL) | Mean (ng/mL) | SD (ng/mL) |
| 0 (Pre-dose) | < LLOQ | < LLOQ | < LLOQ | - | - |
| 0.5 | 152.3 | 165.8 | 148.9 | 155.7 | 8.7 |
| 1 | 289.1 | 310.5 | 275.4 | 291.7 | 17.6 |
| 2 | 198.7 | 215.2 | 190.3 | 201.4 | 12.8 |
| 4 | 85.4 | 92.1 | 81.9 | 86.5 | 5.1 |
| 8 | 25.6 | 28.3 | 24.1 | 26.0 | 2.1 |
| 12 | 8.9 | 10.2 | 8.1 | 9.1 | 1.1 |
| 24 | < LLOQ | < LLOQ | < LLOQ | - | - |
< LLOQ: Below the Lower Limit of Quantification
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of ferulic acid in plasma. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and natural product analysis. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative data, which is essential for making informed decisions in research and development.
Application Note: High-Throughput Quantification of Ferulic Acid in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
References
- 1. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
Application of Ferulic Acid-13C3 in Plant Cell Wall Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid, a hydroxycinnamic acid, is an integral component of the primary cell walls of many plants, where it plays a crucial role in structural integrity by cross-linking polysaccharides and lignin.[1][2] The use of stable isotope-labeled ferulic acid, particularly Ferulic acid-13C3 (labeled with three carbon-13 atoms in its propenoic side chain), has become an invaluable tool for elucidating the complex dynamics of plant cell wall biosynthesis, structure, and metabolism. This powerful tracer enables researchers to quantitatively track the incorporation and turnover of ferulic acid and its precursors within the cell wall matrix, providing unprecedented insights into these complex biological processes.
These application notes provide an overview of the key applications of this compound in plant cell wall research and detailed protocols for its use in stable isotope labeling experiments coupled with advanced analytical techniques.
Key Applications
The primary applications of this compound in plant cell wall research include:
-
Metabolic Flux Analysis (MFA): this compound and its labeled precursors, such as 13C-phenylalanine, are used to trace the biosynthetic pathways of lignin and other phenylpropanoids.[3][4] By monitoring the incorporation of the 13C label into various intermediates and final products over time, researchers can quantify the rates (fluxes) of metabolic reactions within the complex network of cell wall synthesis.[3][4]
-
Stable Isotope Dilution Analysis (SIDA): Chemically synthesized this compound and its oligomers serve as ideal internal standards for the accurate quantification of their unlabeled counterparts in plant tissues.[5] This LC-MS/MS-based technique overcomes matrix effects and variations in extraction efficiency, allowing for precise measurement of ferulic acid and its cross-linked structures.[5]
-
High-Resolution Structural Analysis: While not a direct application of this compound itself, uniform 13C-labeling of the entire plant using precursors like 13CO2 or 13C-glucose allows for advanced structural characterization of the cell wall using solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy.[6] This technique provides detailed information on the spatial arrangement and interactions of polysaccharides and other polymers within the intact cell wall.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a representative method for the synthesis of this compound, based on established organic chemistry principles for isotopic labeling.
Materials:
-
Vanillin
-
[1,2,3-13C3]Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve vanillin (1 equivalent) and [1,2,3-13C3]malonic acid (1.1 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold, dilute HCl.
-
A precipitate of crude this compound will form. Collect the precipitate by filtration.
-
Extraction: Dissolve the crude product in ethyl acetate and wash sequentially with dilute HCl and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the structure and isotopic enrichment of the final product by 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: In Vivo Labeling of Arabidopsis Stems with [13C]-Phenylalanine
This protocol is adapted from a study on lignin metabolic flux in Arabidopsis thaliana and is suitable for tracing the incorporation of a labeled precursor into cell wall components.[3][4]
Materials:
-
4-week-old wild-type Arabidopsis thaliana plants
-
[U-13C6]-Phenylalanine (or other labeled precursor)
-
Murashige and Skoog (MS) medium
-
Sterile water
-
Scalpel or sharp razor blade
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvents (e.g., methanol, chloroform, water)
-
LC-MS/MS system
Procedure:
-
Plant Preparation: Excise the inflorescence stems of 4-week-old Arabidopsis plants at their base using a sharp scalpel.
-
Feeding Solution Preparation: Prepare a feeding solution of 1.0 mM [U-13C6]-Phenylalanine in sterile MS medium.
-
Stem Feeding: Immediately place the cut ends of the excised stems into the feeding solution. Ensure the stems are kept in a controlled environment with appropriate light and temperature conditions to maintain metabolic activity.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 30, 60, 120, 360 minutes), harvest the basal 0-2 cm fragments of the stems.[3]
-
Quenching and Homogenization: Immediately flash-freeze the harvested stem segments in liquid nitrogen to quench all metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Metabolite Extraction: Extract soluble metabolites from the powdered tissue using a suitable solvent system (e.g., a methanol/chloroform/water extraction).
-
Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the incorporation of the 13C label into ferulic acid and other phenylpropanoid intermediates.
Protocol 3: Stable Isotope Dilution LC-MS/MS Analysis of Ferulic Acid
This protocol outlines the general procedure for quantifying ferulic acid in plant samples using this compound as an internal standard.
Materials:
-
Plant tissue sample
-
This compound (as internal standard)
-
Sodium hydroxide (NaOH) for alkaline hydrolysis
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation: Weigh a known amount of dried, ground plant tissue.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Alkaline Hydrolysis: Add NaOH solution to the sample to release ester-bound ferulic acid. Incubate at room temperature with shaking for several hours or overnight.
-
Neutralization and Extraction: Neutralize the mixture with HCl and extract the ferulic acid into ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) to detect and quantify both the native ferulic acid and the 13C-labeled internal standard.[7]
-
Representative MRM Transitions for Ferulic Acid (Negative Ion Mode):
-
Unlabeled Ferulic Acid: Precursor ion (m/z) 193 -> Product ion (m/z) 178[7]
-
This compound: Precursor ion (m/z) 196 -> Product ion (m/z) 181 (predicted)
-
-
-
Quantification: Calculate the concentration of native ferulic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Data Presentation
The following table summarizes representative quantitative data on the incorporation of 13C from labeled phenylalanine into phenylpropanoid intermediates in Arabidopsis stems over time. This data is illustrative of the type of quantitative information that can be obtained from stable isotope labeling experiments.
| Time (minutes) | [13C6]-Phenylalanine (%) | [13C6]-p-Coumarate (%) | [13C6]-Ferulate (%) |
| 2 | 33 | 10 | 8 |
| 5 | 55 | 25 | 20 |
| 10 | 70 | 45 | 38 |
| 30 | 85 | 70 | 65 |
| 60 | 90 | 80 | 78 |
| 120 | >95 | 90 | 88 |
| 360 | >95 | >95 | >95 |
Data adapted from Wang et al. (2018).[3]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Ferulic Acid in Food and Beverage Samples using Ferulic acid-13C3 Stable Isotope Dilution Assay
Abstract
This application note details a robust and sensitive method for the accurate quantification of ferulic acid in a variety of food and beverage matrices. The method utilizes a stable isotope dilution assay (SIDA) with Ferulic acid-13C3 as an internal standard, coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The provided protocols are intended for researchers, scientists, and professionals in the food and beverage industry and drug development who require reliable quantification of ferulic acid.
Introduction
Ferulic acid, a phenolic compound, is abundantly found in various plant-based foods and beverages, including whole grains, coffee, fruits, and vegetables.[1] It is recognized for its potent antioxidant properties and potential health benefits, such as anti-inflammatory, antimicrobial, and neuroprotective activities.[1] Accurate quantification of ferulic acid in food and beverage products is crucial for quality control, nutritional labeling, and research into its dietary intake and health effects.
Stable isotope dilution analysis (SIDA) is a superior method for quantitative analysis, especially in complex matrices like food, as it employs a stable isotope-labeled internal standard that behaves identically to the analyte during sample preparation and analysis.[2][3] this compound, with its three carbon-13 isotopes, serves as an ideal internal standard for the quantification of native ferulic acid. This application note provides a comprehensive protocol for the extraction, separation, and quantification of ferulic acid using LC-MS/MS with this compound.
Experimental Protocols
Materials and Reagents
-
Ferulic acid (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (glacial, analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Water bath or heating block
-
Solid Phase Extraction (SPE) manifold
-
Syringe filters (0.22 µm)
Sample Preparation
The extraction of ferulic acid can vary depending on whether the free or total ferulic acid content is being measured. Total ferulic acid determination requires a hydrolysis step to release ester-bound forms.
Protocol 1: Extraction of Free Ferulic Acid
-
Homogenization: Homogenize solid samples (e.g., fruits, grains) to a fine powder. Liquid samples (e.g., juices, beverages) can be used directly.
-
Extraction:
-
Weigh 0.5 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of methanol/formic acid (95:5, v/v).[4]
-
Vortex for 1 minute and sonicate for 60 minutes.[4]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Cleanup (Optional): For complex matrices, a Solid Phase Extraction (SPE) cleanup may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the ferulic acid and internal standard with methanol.
-
-
Final Preparation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
Protocol 2: Extraction of Total Ferulic Acid (Alkaline Hydrolysis)
-
Homogenization: Prepare the sample as described in Protocol 1.
-
Hydrolysis:
-
Weigh 1 g of the homogenized sample into a flask.
-
Add a known amount of this compound internal standard solution.
-
Add 20 mL of 2 M sodium hydroxide.
-
Incubate in a water bath at 25°C for 1 hour with shaking.[5]
-
Acidify the mixture to pH 2 with hydrochloric acid.
-
-
Extraction:
-
Extract the acidified solution three times with 20 mL of ethyl acetate.
-
Combine the ethyl acetate fractions.
-
-
Final Preparation: Evaporate the ethyl acetate under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase and filter before analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Ferulic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ferulic Acid | 193.1 | 134.1 | 15 |
| Ferulic Acid | 193.1 | 178.1 | 10 |
| This compound | 196.1 | 137.1 | 15 |
| This compound | 196.1 | 181.1 | 10 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
The concentration of ferulic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards containing a fixed amount of the internal standard.
Table 2: Example Calibration Curve Data
| Ferulic Acid Conc. (ng/mL) | Peak Area (Ferulic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,900 | 13.126 |
The linearity of the calibration curve should be confirmed with a correlation coefficient (r²) > 0.99.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Workflow Diagrams
Caption: Experimental workflow for the quantification of ferulic acid.
Caption: Advantages of the SIDA LC-MS/MS method.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution assay provides a highly accurate, precise, and robust method for the quantification of ferulic acid in diverse food and beverage samples. The detailed protocols and LC-MS/MS parameters presented in this application note can be readily implemented in analytical laboratories for routine quality control and research applications. This method overcomes the challenges associated with complex sample matrices, ensuring reliable and reproducible results.
References
- 1. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. jfda-online.com [jfda-online.com]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Application Notes and Protocols: Ferulic Acid-13C3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ferulic acid-13C3 as a stable isotope-labeled internal standard in pharmacokinetic studies of ferulic acid. The use of a stable isotope-labeled analog is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response, ensuring the highest accuracy and precision.
Introduction to Ferulic Acid and the Role of Stable Isotope Labeling
Ferulic acid (FA) is a phenolic compound found in various plants and has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent.
Pharmacokinetic studies of ferulic acid often face challenges due to its endogenous presence in biological matrices and its rapid metabolism.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis in bioanalytical studies. This approach, known as stable isotope dilution analysis, involves adding a known concentration of the labeled compound to the biological sample. Since the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same extraction efficiency and ionization response in the mass spectrometer. This allows for highly accurate quantification of the endogenous and administered unlabeled ferulic acid.[4]
Synthesis of this compound
The synthesis of isotopically labeled ferulic acid is a critical first step. While various labeling strategies exist, including tritium labeling[5], 13C labeling is preferred for mass spectrometry-based quantification due to the stability of the label and the clear mass shift it provides. A common synthetic route for 13C-labeled ferulic acid involves using a labeled precursor in a standard organic synthesis reaction.
Protocol: Synthesis of 13C-Labeled Ferulic Acid
This protocol is a generalized procedure based on established methods for synthesizing ferulic acid and its derivatives.[6]
Materials:
-
13C-labeled vanillin (or other suitable labeled precursor)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Anhydrous solvents (e.g., toluene, ethanol)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Condensation Reaction: React 13C-labeled vanillin with malonic acid in the presence of a base catalyst such as pyridine and a small amount of piperidine.
-
Reflux: Heat the reaction mixture under reflux for several hours to drive the condensation reaction to completion.
-
Hydrolysis: Acidify the reaction mixture to hydrolyze the intermediate and precipitate the crude labeled ferulic acid.
-
Purification: Purify the crude product using recrystallization or column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Pharmacokinetic Study Protocol
This section outlines a typical preclinical pharmacokinetic study in a rat model to determine the key pharmacokinetic parameters of ferulic acid following oral administration, using this compound as an internal standard.
Experimental Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study of ferulic acid.
Detailed Experimental Protocol
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight before dosing.
-
Dosing: Administer a single oral dose of unlabeled ferulic acid (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
2. Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Preparation for UPLC-MS/MS Analysis:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 2-5 µL) into the UPLC-MS/MS system.
4. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Ferulic Acid (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound (labeled): Monitor the transition corresponding to the 13C3-labeled molecule.
-
Quantitative Data Summary
The following tables summarize typical pharmacokinetic parameters of ferulic acid from various preclinical studies. These values can serve as a reference for expected outcomes.
Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats (Intravenous Administration)
| Dose (mg/kg) | t1/2α (min) | t1/2β (min) | CLt (mL/min/kg) | Vdss (mL/kg) |
| 2 | 1.10 | 5.02 | 135.4 | 450.3 |
| 10 | 1.39 | 7.01 | 102.7 | 489.2 |
| Source: Adapted from a study on intravenous administration in rats.[2] |
Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats (Oral Administration)
| Compound Administered (Dose) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Ethyl Ferulate (150 mg/kg) | 18.38 ± 1.38 | 0.25 | - |
| Source: Adapted from a study on oral administration of ethyl ferulate in rats.[7] |
Metabolism of Ferulic Acid
Ferulic acid undergoes extensive metabolism in the body, primarily in the liver and intestinal mucosa. The major metabolic pathways include glucuronidation and sulfation.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of labelled compound of ferulic acid and caffeic acid with tritium [inis.iaea.org]
- 6. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Studies on pharmacokinetics and metabolism of ferulic acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of Ferulic Acid-13C3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Ferulic acid-13C3, a common internal standard for the quantification of ferulic acid in various biological and plant-based matrices. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
Ferulic acid is a ubiquitous phenolic compound found in plants, known for its antioxidant and various other biological activities.[1][2] Accurate quantification of ferulic acid in complex matrices is crucial for pharmacokinetic studies, food science, and drug development. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] this compound is the 13C-labeled version of Ferulic acid.[4]
This document details various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction for biological fluids, as well as specialized extraction methods for plant materials.
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation and analytical methods for ferulic acid.
Table 1: Performance of LC-MS/MS Methods for Ferulic Acid Analysis in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Method | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Diethyl Ether) |
| Linearity Range (ng/mL) | 0.8320 - 832.0[5] | 0.1 - 5[6][7] | 0.5 - 800[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | < 1.050[5] | 0.1[6][7] | 0.5[8] |
| Intra-day Precision (% RSD) | < 9.2[6] | - | < 4.1[7] |
| Inter-day Precision (% RSD) | < 9.2[6] | - | < 7.8[7] |
| Accuracy (%) | 95.4 - 111.4[6] | - | - |
| Recovery (%) | - | 90.5 - 93.8[7] | - |
Table 2: Performance of GC-MS Method for Ferulic Acid Analysis
| Parameter | Method 1 |
| Derivatization | Silylation |
| Linearity Range (mg/L) | 1 - 100[9] |
| Limit of Detection (LOD) (mg/L) | 0.23[9] |
| Limit of Quantification (LOQ) (mg/L) | 0.77[9] |
| Repeatability (% RSD) | 2.7 - 5.4[9] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a rapid and simple method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.[10][11][12]
Materials:
-
Plasma or serum sample
-
This compound internal standard solution
-
Cold acetonitrile (-20°C) containing 1.5 M formic acid and 10 mM ammonium formate[10]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 80:20 water:acetonitrile with 0.1% formic acid)[10]
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Spike the sample with 10 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration).[10]
-
Add 500 µL of cold acetonitrile solution to the sample.[10]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[10]
-
Incubate the sample at -20°C for 10 minutes to enhance protein precipitation.[10]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[10][11]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[10]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma/Serum Samples.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE is a common technique used to isolate analytes of interest from a complex matrix based on their differential solubility in immiscible liquids.
Materials:
-
Plasma or serum sample
-
This compound internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
To 200 µL of plasma, add the internal standard (this compound).
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 890 x g for 15 minutes.[14]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) for a second time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[14]
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
Protocol 3: Extraction from Plant Material
Ferulic acid in plant materials often exists in a bound form and requires hydrolysis for its release.[1][15]
Materials:
-
Dried and powdered plant material (e.g., rice bran, wheat bran)
-
2 M NaOH[16]
-
6 M HCl
-
Ethyl acetate
-
Centrifuge tubes
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Reconstitution solution
Procedure:
-
Weigh 1 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 2 M NaOH.
-
Incubate the mixture in a shaker at room temperature for 24 hours to achieve alkaline hydrolysis.
-
Acidify the mixture to pH 2 with 6 M HCl.
-
Add 20 mL of ethyl acetate and vortex thoroughly for 2 minutes.
-
Centrifuge at 5000 x g for 15 minutes to separate the layers.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction (steps 5-7) twice more.
-
Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.
Caption: Extraction of Ferulic Acid from Plant Material.
Protocol 4: Derivatization for GC-MS Analysis
For GC-MS analysis, the polarity of ferulic acid needs to be reduced and its volatility increased through derivatization.[17] Silylation is a common derivatization technique.[18]
Materials:
-
Dried sample extract
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine or other suitable solvent
-
Heating block
-
GC-MS vials
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of pyridine to the dried extract to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS.
Signaling Pathways and Logical Relationships
The analysis of ferulic acid often involves its use as a biomarker for the consumption of polyphenol-rich foods. The following diagram illustrates the logical workflow from dietary intake to analytical measurement.
Caption: Workflow from Dietary Intake to Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite Biomarkers Linking a High-Fiber Rye Intervention with Cardiometabolic Risk Factors: The RyeWeight Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. What Are The Raw Materials Of Ferulic Acid? - Shaanxi Guanjie Technology Co., Ltd [gybiotech.com]
- 16. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for "Ferulic acid-13C3" in Microbial Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Ferulic acid-13C3, a stable isotope-labeled version of ferulic acid, to investigate microbial metabolic pathways. This powerful tool allows for the precise tracing of ferulic acid degradation and the identification and quantification of its metabolic products.
Introduction
Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is known for its antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The gut microbiome plays a crucial role in metabolizing dietary ferulic acid, transforming it into various bioactive compounds that can influence host health.[3] Understanding these metabolic pathways is essential for developing novel therapeutics and functional foods. This compound, with three carbon-13 atoms in the propenoic acid side chain, serves as an excellent tracer for these studies. Its metabolism can be monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the unambiguous identification and quantification of downstream metabolites.
Applications
-
Metabolic Pathway Elucidation: Tracing the ¹³C label allows for the definitive identification of metabolites derived from ferulic acid, helping to map novel or known degradation pathways in specific microorganisms or complex microbial communities.
-
Quantitative Metabolic Flux Analysis (¹³C-MFA): This technique enables the quantification of the rate of metabolic reactions (fluxes) through different pathways, providing a deeper understanding of the metabolic rewiring in response to various stimuli.[4]
-
Drug Metabolism and Pharmacokinetics: Investigating the microbial contribution to the metabolism of ferulic acid-based drugs or prodrugs.
-
Functional Food Development: Assessing the biotransformation of ferulic acid from different food sources by the gut microbiota to understand the production of health-promoting compounds.
Experimental Workflow
The overall experimental workflow for a microbial metabolism study using this compound is depicted below.
Caption: Experimental workflow for microbial metabolism study of this compound.
Detailed Experimental Protocols
Materials
-
This compound (ensure high isotopic purity)
-
Microbial growth medium (e.g., Brain Heart Infusion, Luria-Bertani broth, or a defined minimal medium)
-
Anaerobic chamber or system
-
Sterile, anaerobic tubes or vials
-
Microorganism of interest (pure culture or fresh fecal slurry for gut microbiota studies)
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)[5][6]
-
Extraction solvent (e.g., cold methanol or a chloroform/methanol/water mixture)
-
Internal standards for quantification (optional, if not using this compound as the internal standard for its unlabeled metabolites)
Protocol for in vitro Fermentation
This protocol is adapted for a batch fermentation with a pure bacterial culture. Modifications will be necessary for fecal fermentations.
-
Media and Inoculum Preparation:
-
Prepare the desired microbial growth medium and sterilize by autoclaving.
-
Pre-reduce the medium in an anaerobic chamber for at least 24 hours prior to inoculation.
-
Prepare an overnight culture of the microorganism of interest in the same medium without ferulic acid.
-
-
Fermentation Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and sterilize by filtration.
-
In the anaerobic chamber, dispense the pre-reduced medium into sterile fermentation tubes.
-
Add the this compound stock solution to each tube to a final concentration of, for example, 300 ppm.[7]
-
Inoculate the tubes with the overnight culture to a starting OD600 of approximately 0.05.
-
Include a negative control (no inoculum) and a vehicle control (inoculum with solvent but no this compound).
-
-
Incubation and Sampling:
-
Incubate the tubes under anaerobic conditions at the optimal growth temperature for the microorganism (e.g., 37°C).
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Processing for Metabolomics
-
Metabolic Quenching:
-
To halt metabolic activity, rapidly mix 1 volume of the culture sample with 4 volumes of pre-chilled (-40°C) 60% methanol.[8]
-
Immediately centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at -20°C to pellet the cells.
-
-
Metabolite Extraction (for intracellular metabolites):
-
Discard the supernatant and wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline).
-
Resuspend the pellet in a cold extraction solvent (e.g., 100% methanol, -48°C) and subject to multiple freeze-thaw cycles to ensure complete cell lysis and metabolite extraction.[6]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
For LC-MS analysis, the supernatant can often be directly analyzed after filtration.
-
For NMR analysis, the extract is typically dried down under a stream of nitrogen and reconstituted in a deuterated buffer (e.g., D₂O with a pH indicator and a chemical shift reference).
-
Data Presentation: Quantitative Analysis
The following tables present hypothetical but realistic data from an in vitro fermentation of this compound with a mixed gut microbial community. Concentrations are determined by LC-MS/MS using isotope dilution analysis.
Table 1: Concentration of this compound and its Metabolites over Time
| Time (hours) | This compound (µM) | Dihydrothis compound (µM) | Vanillin-13C1 (µM) | Vanillic acid-13C1 (µM) |
| 0 | 1500 | 0 | 0 | 0 |
| 2 | 1250 | 150 | 25 | 10 |
| 4 | 900 | 350 | 75 | 40 |
| 8 | 400 | 600 | 120 | 90 |
| 12 | 150 | 750 | 80 | 150 |
| 24 | <10 | 800 | 30 | 250 |
Table 2: Molar Conversion of this compound to Key Metabolites
| Time (hours) | Dihydrothis compound (%) | Vanillin-13C1 (%) | Vanillic acid-13C1 (%) | Total Conversion (%) |
| 2 | 10.0 | 1.7 | 0.7 | 12.4 |
| 4 | 23.3 | 5.0 | 2.7 | 31.0 |
| 8 | 40.0 | 8.0 | 6.0 | 54.0 |
| 12 | 50.0 | 5.3 | 10.0 | 65.3 |
| 24 | 53.3 | 2.0 | 16.7 | 72.0 |
Visualization of Metabolic Pathways
Microbial degradation of ferulic acid can proceed through several pathways. The CoA-dependent pathway is a major route in many bacteria, leading to the formation of vanillin and subsequently vanillic acid.[9][10][11] Another common pathway involves the reduction of the side chain to form dihydroferulic acid.[3]
Caption: Major microbial metabolic pathways of ferulic acid.
Analytical Methodologies
LC-MS/MS for Quantification
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and specific quantification. The transitions from the ¹³C-labeled precursor ion to specific product ions are monitored for both the labeled compounds and their unlabeled counterparts (if used as internal standards).
NMR for Structural Elucidation
-
¹H NMR: Provides information on the proton environment of the metabolites. The presence of ¹³C atoms will result in characteristic splitting patterns (J-coupling) in the spectra of adjacent protons, confirming the position of the label.
-
¹³C NMR: Directly detects the ¹³C nuclei, providing unambiguous evidence of the incorporation of the label into different metabolites.
-
2D NMR (e.g., HSQC, HMBC): These experiments correlate proton and carbon signals, which is invaluable for the structural elucidation of novel metabolites and for assigning the exact position of the ¹³C labels.
Conclusion
The use of this compound is a robust and precise method for studying the microbial metabolism of this important dietary compound. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments that will yield high-quality, quantitative data to advance our understanding of the complex interactions between diet, the microbiome, and host health.
References
- 1. Gut metabolites produced during in vitro colonic fermentation of the indigestible fraction of a maize-based traditional Mexican fermented beverage, Tejuino - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ferulic and vanillic acids on soluble and insoluble dietary fiber utilization from maize bran by the human gut microbiota - Food & Function (RSC Publishing) DOI:10.1039/D5FO00005J [pubs.rsc.org]
- 3. Cascade Microbial Metabolism of Ferulic Acid In Vitro Fermented by the Human Fecal Inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. old.57357.org [old.57357.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ferulic Acid-13C3 in LC-MS Analysis
Welcome to the technical support center for the use of Ferulic acid-13C3 in LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during the LC-MS analysis of ferulic acid using its 13C3-labeled internal standard.
Q1: I am observing poor peak shape (fronting, tailing, or splitting) for both ferulic acid and this compound. What are the potential causes and solutions?
A1: Poor peak shape can arise from several factors related to the chromatography and sample preparation.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing or splitting.[1]
-
Solution: Implement a column flushing procedure after each analytical run. For complex matrices, consider using a guard column to protect the analytical column.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Co-elution with an Interfering Compound: A closely eluting or co-eluting compound from the matrix can interfere with the peak shape.
-
Solution: Optimize the chromatographic gradient to improve separation. A post-column infusion experiment can help identify regions of ion suppression or enhancement that may indicate co-eluting matrix components.[2]
-
-
Column Void or Damage: A void at the head of the column can cause peak splitting.
-
Solution: If you suspect a column void, reversing the column and flushing it with a strong solvent may help. However, in many cases, the column may need to be replaced.
-
Q2: The signal intensity for my this compound internal standard is low or inconsistent across my sample set. What should I investigate?
A2: Inconsistent internal standard response can compromise the accuracy of your quantitative analysis. Here are some common causes:
-
Inaccurate Pipetting: Errors in adding the internal standard solution to your samples will lead to variability.
-
Solution: Ensure your pipettes are properly calibrated. Add the internal standard to all samples, calibrators, and quality controls at the same step in the sample preparation process.
-
-
Internal Standard Stability: Ferulic acid can be susceptible to degradation under certain conditions.
-
Solution: Investigate the stability of this compound in your sample matrix and storage conditions. Conduct bench-top stability experiments by letting a spiked sample sit at room temperature for the duration of your sample preparation and analysis time to check for degradation.[3]
-
-
Matrix Effects: Even with a co-eluting isotopically labeled internal standard, severe ion suppression can lead to low signal intensity.[4]
-
Solution: Improve your sample clean-up procedure to remove more matrix components. You can also dilute the sample, though this may impact the detection of your target analyte if its concentration is low.
-
-
Instrumental Issues: Fluctuations in the mass spectrometer's source conditions or a dirty ion source can cause inconsistent signal.
-
Solution: Allow the LC-MS system to fully stabilize before starting your analytical run. Regularly clean the ion source as part of your routine maintenance.[1]
-
Q3: I am observing a slight retention time shift between ferulic acid and this compound. Is this normal and how can I address it?
A3: While 13C-labeled internal standards are expected to co-elute almost perfectly with their unlabeled counterparts, minor shifts can occasionally occur. Unlike deuterium-labeled standards which can have more pronounced chromatographic shifts, 13C-labeled standards are generally more robust in this regard.
-
Potential Cause: While less common with 13C isotopes, very subtle differences in the physicochemical properties can sometimes lead to a small degree of separation under certain chromatographic conditions.
-
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect the degree of separation.
-
Method Optimization: If a significant shift is observed, you may need to slightly adjust your chromatographic method (e.g., gradient slope, mobile phase composition) to ensure co-elution. Perfect co-elution is crucial for the internal standard to effectively compensate for matrix effects.[2]
-
Q4: How can I assess and mitigate matrix effects in my ferulic acid analysis?
A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS, especially with complex biological samples.[4]
-
Assessment:
-
Post-Column Infusion: This experiment involves infusing a constant flow of ferulic acid and this compound into the MS source while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[2]
-
Matrix Factor Calculation: This involves comparing the peak area of an analyte spiked into a post-extraction blank sample to the peak area of the analyte in a neat solution.
-
-
Mitigation Strategies:
-
Effective Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Chromatographic Separation: Adjust your LC method to separate ferulic acid from the regions of significant ion suppression identified in your post-column infusion experiment.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity for low-level analytes.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for the quantification of ferulic acid.
Table 1: Example LC-MS/MS Method Parameters for Ferulic Acid Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | Optimized for separation from matrix components |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition (Ferulic Acid) | Q1: 193.1 m/z, Q3: 134.1 m/z |
| MS/MS Transition (this compound) | Q1: 196.1 m/z, Q3: 137.1 m/z |
Table 2: Representative Method Validation Data for Ferulic Acid Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 5 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
| Matrix Effect | Mitigated by internal standard | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [7] |
Detailed Experimental Protocol
This section provides a detailed methodology for the analysis of ferulic acid in plasma using this compound as an internal standard.
1. Materials and Reagents
-
Ferulic acid reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ferulic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the ferulic acid primary stock with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock with 50:50 methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Table 1.
-
Develop a gradient elution method to ensure baseline separation of ferulic acid from potential interferences. A typical gradient might start at 5-10% B, ramp up to 95% B, hold for a short period, and then return to initial conditions for re-equilibration.
5. Data Analysis
-
Integrate the peak areas for both ferulic acid and this compound.
-
Calculate the peak area ratio (ferulic acid peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of ferulic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Ferulic Acid Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in LC-MS analysis.
Ferulic Acid Signaling Pathway
Caption: Ferulic acid activates the Nrf2/ARE antioxidant signaling pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of oleanolic acid, p-coumaric acid, ferulic acid, kaemperol and quercetin in rat plasma by LC-MS-MS and application to a pharmacokinetic study of Oldenlandia diffusa extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Schematic drawing presenting signaling pathways affected by ferulic acid [pfocr.wikipathways.org]
- 8. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects with "Ferulic acid-13C3" in mass spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Ferulic acid-13C3 as an internal standard to address matrix effects in the quantitative analysis of ferulic acid by mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Response | 1. Inconsistent Sample Preparation: Incomplete vortexing or phase separation during extraction. 2. Instrumental Issues: Fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flow) or inconsistent injection volumes.[1] 3. Internal Standard (IS) Instability: Degradation of this compound in the sample matrix or stock solution. | 1. Ensure thorough vortexing at each step of the sample preparation. Allow for complete phase separation during liquid-liquid or QuEChERS extraction. 2. Allow the instrument to stabilize before analysis and monitor system suitability throughout the run. Check the autosampler for air bubbles and ensure the injection needle is not clogged.[1] 3. Perform a bench-top stability assessment by analyzing the IS in the matrix at different time points to ensure its stability during the sample preparation window.[1] |
| Poor Linearity of the Calibration Curve | 1. Matrix Effects: Significant ion suppression or enhancement affecting the analyte differently than the IS at different concentrations. 2. Detector Saturation: High concentrations of the analyte are saturating the mass spectrometer's detector. 3. Incorrect IS Concentration: The concentration of this compound may be too low or too high relative to the analyte concentrations in the calibration standards. 4. Isotopic Contribution: At very high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the signal of the internal standard. | 1. Optimize sample cleanup to remove interfering matrix components. Ensure that this compound co-elutes with the native ferulic acid, as ¹³C-labeled standards are expected to behave more similarly to their unlabeled counterparts than deuterated standards.[2][3] 2. Extend the calibration curve to lower concentrations or dilute the samples to fall within the linear range of the detector. 3. Adjust the this compound concentration to be in the mid-range of the calibration curve for the native analyte. 4. While less common with ¹³C3 labeling (which provides a +3 Da shift), verify the isotopic purity of the standard. If cross-signal contribution is suspected, a different product ion for the IS could be selected, or the IS concentration could be increased.[4] |
| Analyte and IS Peaks Do Not Co-elute | 1. Chromatographic Conditions: The selected column and mobile phase may not be optimal for ensuring co-elution. While ¹³C-labeled standards are less prone to chromatographic shifts than deuterated standards, it can still occur under certain conditions.[5] 2. Column Degradation: The performance of the analytical column has deteriorated. | 1. Adjust the mobile phase gradient or composition to ensure both compounds have the same retention time. Test different C18 columns if the issue persists. 2. Replace the analytical column and guard column. |
| Low Recovery of Both Analyte and IS | 1. Inefficient Extraction: The chosen sample preparation method (e.g., QuEChERS, LLE, SPE) is not effectively extracting ferulic acid from the sample matrix. 2. Analyte/IS Degradation: Both compounds may be degrading during a harsh extraction process (e.g., high temperature, extreme pH). | 1. Optimize the extraction solvent, pH, and mixing time. For complex matrices like milk or plant tissues, a modified QuEChERS method has been shown to be effective.[2] 2. Evaluate the stability of both ferulic acid and this compound under the extraction conditions. Consider less harsh extraction parameters. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how does this compound help?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[6][7] This can suppress or enhance the analyte's signal, leading to inaccurate quantification.[8] this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the native ferulic acid, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte peak area to the IS peak area, variations caused by matrix effects can be normalized, leading to more accurate and precise results.[10]
Q2: Why use a ¹³C-labeled internal standard instead of a deuterated (²H) one?
A2: ¹³C-labeled internal standards are generally preferred over deuterated standards because they are less likely to exhibit chromatographic separation from the unlabeled analyte.[3][5] Deuterium is a heavier isotope than hydrogen, which can sometimes lead to slight differences in retention time, especially in high-resolution chromatography systems.[5] This separation can cause the analyte and the IS to experience different matrix effects, defeating the purpose of the internal standard. ¹³C labeling results in a compound that is chromatographically almost identical to the native analyte.[11]
Q3: How do I determine the optimal concentration of this compound to use?
A3: The optimal concentration of the internal standard should be high enough to produce a stable and reproducible signal but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte signal. A common practice is to add the IS at a concentration that is in the middle of the calibration curve range of the native analyte.
Q4: Can I use this compound for any sample matrix?
A4: Yes, this compound is suitable for a wide range of complex matrices, including plasma, urine, milk, and plant extracts.[2][12] The key is to develop a sample preparation method that efficiently extracts both the native ferulic acid and the internal standard from the specific matrix. A stable isotope dilution approach is particularly useful for analyzing plant materials with complex matrices.[12]
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantified using a post-extraction spike analysis.[6][9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF value of <1 indicates ion suppression, while an MF >1 indicates ion enhancement.[9] An MF value close to 1 suggests a negligible matrix effect.
Experimental Protocols
Protocol 1: Quantification of Ferulic Acid in Milk using a Modified QuEChERS Method
This protocol is adapted from a validated stable-isotope dilution assay for ferulic acid and its metabolites in milk.[2]
1. Preparation of Standards:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of ferulic acid in methanol.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Create serial dilutions of the analyte stock solution in methanol to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Modified QuEChERS):
-
Pipette 1 mL of milk into a 15 mL centrifuge tube.
-
Add 100 µL of the this compound working solution (e.g., 100 ng/mL).
-
Add 5 mL of acetonitrile, cap the tube, and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper acetonitrile layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (example):
-
Ferulic Acid: Q1: 193.1 m/z → Q3: 134.1 m/z
-
This compound: Q1: 196.1 m/z → Q3: 137.1 m/z
-
Quantitative Data Summary
The following table illustrates the expected performance of an assay using this compound to correct for matrix effects. Data is hypothetical but representative of typical results.
| Parameter | Without Internal Standard | With this compound IS |
| Calibration Curve (R²) | 0.985 | > 0.998 |
| Precision (%CV) at Low QC | 18.5% | < 10% |
| Precision (%CV) at High QC | 15.2% | < 5% |
| Accuracy (% Bias) at Low QC | -25.8% (Suppression) | -4.5% |
| Accuracy (% Bias) at High QC | -22.3% (Suppression) | -2.1% |
| Matrix Factor (MF) | 0.74 (Significant Suppression) | N/A (IS-normalized MF ≈ 1.0) |
| Recovery | 75% | 76% |
Visualizations
Experimental Workflow
References
- 1. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Development of a QuEChERS-Based Stable-Isotope Dilution LC-MS/MS Method To Quantitate Ferulic Acid and Its Main Microbial and Hepatic Metabolites in Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. botanyjournals.com [botanyjournals.com]
- 5. scispace.com [scispace.com]
- 6. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Long-term stability and proper storage of "Ferulic acid-13C3"
This technical support center provides guidance on the long-term stability and proper storage of Ferulic acid-13C3, a stable isotope-labeled compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] It is supplied as a powder and should be kept in a tightly sealed container to prevent degradation.[1]
Q2: How should I store solutions of this compound?
Aqueous solutions of ferulic acid are not recommended for storage for more than one day.[2] If you need to store solutions, use an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) and purge with an inert gas.[2] For maximum stability, store these stock solutions at -20°C or lower and protect them from light.
Q3: What factors can cause this compound to degrade?
The stability of ferulic acid is influenced by several factors, including:
-
Temperature: Higher temperatures accelerate chemical degradation.[3][4][5]
-
Light: Exposure to light can lead to degradation.[3] It is advisable to store this compound in the dark or in amber vials.[3]
-
Oxygen and Moisture: As with many chemical compounds, exposure to oxygen and moisture can promote degradation.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Q4: What are the common degradation products of Ferulic acid?
The primary degradation pathway for ferulic acid is decarboxylation, which leads to the formation of 4-hydroxy-3-methoxystyrene (also known as 4-vinyl guaiacol).[4][5] Other potential degradation products include vanillin, vanillic acid, and acetovanillone.[6]
Q5: Is there a risk of isotopic scrambling with this compound?
While stable isotopes like 13C are not radioactive and do not decay, isotopic exchange or scrambling can be a concern for some isotopically labeled compounds, particularly those with deuterium labels.[3] For 13C-labeled compounds like this compound, the carbon backbone is generally stable, and the risk of isotopic scrambling is low under proper storage conditions. The primary concern remains chemical degradation.[3]
Storage and Stability Data
The following table summarizes the recommended storage conditions and factors affecting the stability of this compound.
| Parameter | Recommendation/Information | Source(s) |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage Temperature (Solution) | -20°C or lower in an appropriate organic solvent. | [2] |
| Light Exposure | Store in the dark or use amber vials. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | [3] |
| pH Sensitivity | Stability is pH-dependent. | [4][5] |
| Primary Degradation Pathway | Decarboxylation. | [4][5] |
| Key Degradation Products | 4-hydroxy-3-methoxystyrene, vanillin, vanillic acid, acetovanillone. | [4][5][6] |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected peaks in my chromatogram (e.g., LC-MS or HPLC).
-
Possible Cause: Degradation of your this compound sample.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your solid compound and any solutions have been stored according to the recommendations (-20°C, protected from light, under inert gas if possible).
-
Check for Degradation Products: Compare the unexpected peaks to the known degradation products of ferulic acid, such as 4-hydroxy-3-methoxystyrene, vanillin, and vanillic acid.[4][5][6]
-
Prepare a Fresh Sample: If degradation is suspected, prepare a fresh solution from your solid stock and re-run the analysis.
-
Perform a Stability Check: If you continue to see unexpected peaks, you may need to perform a formal stability check using a validated, stability-indicating method.
-
Issue 2: My quantitative results are inconsistent or lower than expected.
-
Possible Cause: This could be due to the degradation of the standard, leading to a lower concentration of the intact molecule.
-
Troubleshooting Steps:
-
Assess Purity: Use an analytical technique like HPLC-UV or LC-MS to assess the purity of your this compound standard.
-
Prepare Fresh Standards: Always prepare fresh working standards from a solid stock that has been properly stored. Avoid using old solutions.
-
Solvent Considerations: Ensure the solvent you are using is compatible with ferulic acid and does not accelerate its degradation. Ferulic acid is soluble in organic solvents like ethanol, DMSO, and DMF.[2]
-
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting experimental issues related to the stability of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ferulic Acid
This protocol provides a general framework for assessing the stability of this compound. Method optimization and validation will be required for specific applications.
-
Sample Preparation:
-
Accurately weigh a portion of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
At each time point of your stability study, prepare a sample for analysis by diluting the stock solution to an appropriate concentration.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used to separate the parent compound from potential degradation products. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A starting composition of around 10-20% B, increasing to 80-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 320 nm.[6]
-
Column Temperature: 25-30°C.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time. A decrease in peak area indicates degradation.
-
Observe the appearance of new peaks, which may correspond to degradation products.
-
Experimental Workflow for Stability Assessment
Caption: A general experimental workflow for conducting a stability study on this compound.
References
- 1. Ferulic acid-1,2,3-13C3 13C 99atom , 98 CP 1261170-81-3 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Ferulic Acid by the Endophytic Fungus Colletotrichum gloeosporioides TMTM-13 Associated with Ostrya rehderiana Chun - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for "Ferulic acid-13C3"
Welcome to the technical support center for the chromatographic analysis of Ferulic acid-13C3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For reversed-phase HPLC analysis of ferulic acid, a common starting point involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water. The pH of the aqueous portion of the mobile phase is crucial and is often adjusted to around 3.0 using acids such as acetic acid, formic acid, or phosphoric acid to ensure the ferulic acid is in its protonated form, which generally leads to better retention and peak shape on a C18 column.[1][2][3] Detection is typically performed at a wavelength of approximately 320 nm.[1][2][3]
Q2: Why is the pH of the mobile phase so important for ferulic acid analysis?
A2: The pH of the mobile phase significantly impacts the ionization state of ferulic acid, which is a phenolic acid.[4][5] At a pH below its pKa (around 4.5), ferulic acid is predominantly in its non-ionized (protonated) form, which is more hydrophobic and interacts more strongly with the nonpolar stationary phase of a C18 column, leading to better retention and symmetrical peak shapes.[6][7] Conversely, at a higher pH, ferulic acid becomes ionized, making it more polar and resulting in reduced retention and potential peak tailing.[6][7]
Q3: My this compound peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing for acidic compounds like ferulic acid is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based packing material.[7] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a value of 2.5-3.0 can suppress the ionization of both the ferulic acid and the silanol groups, minimizing unwanted interactions and improving peak symmetry.[2][7]
-
Use a Different Column: Consider using a column with a high-purity silica or one that is end-capped to reduce the number of accessible silanol groups.[8]
-
Check for Column Contamination: Contamination of the column with strongly retained basic compounds can also lead to peak tailing. Flushing the column with a strong solvent may help.
-
Optimize Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions in the mobile phase.[2][9]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of ferulic acid (~4.5). A pH of around 3.0 is often optimal.[1][2] |
| Secondary silanol interactions | Use a highly end-capped column or a column with a modern, high-purity silica stationary phase.[8] Consider adding a small amount of a competing base to the mobile phase, although this is less common for acidic analytes. |
| Column overload | Reduce the injection volume or the concentration of the sample.[7][10] |
| Sample solvent mismatch | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. |
| Column contamination or void | Flush the column with a strong solvent. If the problem persists, a void at the column inlet may have formed, and the column may need to be replaced. |
Issue 2: Poor Resolution
| Potential Cause | Troubleshooting Steps |
| Inadequate separation efficiency | Increase the column length or use a column with a smaller particle size to increase the number of theoretical plates.[11][12] |
| Insufficient retention | Decrease the percentage of the organic solvent in the mobile phase to increase the retention time and allow for better separation.[12] |
| Suboptimal selectivity | Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[12] Adjusting the pH or the type of acidic modifier can also alter selectivity.[5] |
| High flow rate | Reduce the flow rate. This can lead to better separation, although it will increase the analysis time.[10][11] |
| Elevated column temperature | While higher temperatures can improve efficiency, they can also decrease retention. Experiment with different column temperatures to find the optimal balance for your separation.[11] |
Experimental Protocols
Protocol 1: HPLC Method for Ferulic Acid Analysis
This protocol is a general guideline and may require optimization for specific instruments and applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and water (e.g., 48:52 v/v) with the aqueous phase pH adjusted to 3.0 using orthophosphoric acid.[2]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C[2]
Protocol 2: LC-MS/MS Method for this compound Quantification
For quantitative analysis using an internal standard like this compound, an LC-MS/MS method is often employed.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, typically with a shorter length and smaller particle size for faster analysis (e.g., 50-150 mm length, <3 µm particles).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typical for phenolic acids.
-
MRM Transitions:
-
Ferulic Acid: Monitor the transition from the deprotonated molecule [M-H]⁻ at m/z 193 to a characteristic fragment ion.
-
This compound: Monitor the transition from the deprotonated molecule [M-H]⁻ at m/z 196 to its corresponding fragment ion.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: Relationship between parameters and chromatographic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromtech.com [chromtech.com]
Minimizing ion suppression of "Ferulic acid-13C3" in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Ferulic acid-13C3 in complex matrices during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to mitigate ion suppression and ensure data quality.
Issue 1: Low Signal Intensity or Complete Signal Loss of this compound
-
Possible Cause: Significant ion suppression from co-eluting matrix components.[1][2] Matrix components such as phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer source.[3]
-
Solutions:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing a wider range of interferences compared to simple Protein Precipitation (PPT).[4][5]
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the ion-suppressing region. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[6]
-
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects between different sample lots or individuals. The composition of biological matrices can vary, leading to different degrees of ion suppression in each sample.[2]
-
Solutions:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is itself a SIL-IS, it is crucial to ensure it is used correctly to normalize the signal of the unlabeled analyte. If this compound is the analyte of interest, another appropriate SIL-IS should be used for quantification. The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[7][8]
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples. This helps to compensate for consistent matrix effects across the sample set.[6]
-
Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, can minimize the variability in matrix effects between samples.[9]
-
Issue 3: Poor Peak Shape and Tailing for this compound
-
Possible Cause: Interaction of this compound with active sites on the analytical column or residual matrix components.
-
Solutions:
-
Adjust Mobile Phase pH: For acidic compounds like ferulic acid, adjusting the mobile phase pH can improve peak shape. Using a mobile phase with a pH lower than the pKa of ferulic acid will ensure it is in its neutral form, which can lead to better retention and peak shape on a reverse-phase column.
-
Change Analytical Column: If peak shape issues persist, consider using a column with a different stationary phase or one that is specifically designed for polar acidic compounds.
-
Thorough Sample Cleanup: Ensure the sample preparation method is effectively removing matrix components that may interact with the analyte or the column.
-
Quantitative Data Summary
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[10][11] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 30 (Suppression) | Cleaner extracts than PPT, good for non-polar analytes. | Can be labor-intensive, may have lower recovery for polar analytes, and emulsion formation can be an issue.[4] |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 (Suppression/Enhancement) | Provides the cleanest extracts by selectively isolating the analyte, leading to minimal ion suppression.[9] | More complex and expensive than PPT and LLE, requires method development. |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
1. Protocol for Evaluation of Matrix Effects using Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Objective: To qualitatively assess the impact of the sample matrix on the ionization of this compound.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound
-
Blank matrix extract (prepared using the intended sample preparation method)
-
Mobile phase
-
-
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the T-connector. Connect the syringe pump outlet to the other inlet of the T-connector. Connect the outlet of the T-connector to the MS ion source.
-
Analyte Infusion: Fill the syringe with the this compound standard solution (e.g., 100 ng/mL in mobile phase). Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Data Acquisition: Begin infusing the standard solution into the MS and acquire data in MRM mode for this compound. A stable baseline signal should be observed.
-
Injection of Blank Matrix: Inject a blank matrix extract onto the LC column and run the chromatographic method.
-
Data Analysis: Monitor the signal of the infused this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[4][12]
-
2. Protocol for Quantitative Assessment of Matrix Effects
This protocol quantifies the extent of ion suppression or enhancement.
-
Objective: To quantitatively determine the percentage of ion suppression or enhancement for this compound in a specific matrix.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the this compound standard at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the this compound standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A matrix effect value of 100% indicates no ion suppression or enhancement. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the target analyte (this compound) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2]
Q2: What are the most common sources of ion suppression in biological matrices like plasma?
A2: The most common sources of ion suppression in plasma are phospholipids from cell membranes, salts from buffers, and endogenous small molecules.[3] These compounds can co-elute with this compound and compete for ionization.
Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in overcoming ion suppression?
A3: A SIL-IS is considered the gold standard for compensating for matrix effects.[7] Since the SIL-IS (in this case, if used as an internal standard for unlabeled ferulic acid) has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to accurate quantification.[8]
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
A4: While the optimal technique can be method-specific, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is highly effective at removing a broad range of matrix interferences, thus minimizing ion suppression.[5][9] Liquid-Liquid Extraction (LLE) can also be effective, particularly for removing phospholipids. Protein Precipitation (PPT) is the simplest method but is the least effective at removing matrix components that cause ion suppression.[4][10]
Q5: Can changing the LC conditions help reduce ion suppression?
A5: Yes, optimizing chromatographic conditions is a powerful way to mitigate ion suppression. By adjusting the mobile phase gradient, flow rate, or using a column with different selectivity, you can achieve chromatographic separation of this compound from the interfering matrix components, moving its elution to a "cleaner" region of the chromatogram.[1]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
"Ferulic acid-13C3" purity issues and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferulic acid-13C3. The information addresses common purity issues and potential interferences encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical specifications for this compound?
A1: this compound is a stable isotope-labeled version of ferulic acid. Key specifications from commercial suppliers are summarized in the table below. It is crucial to refer to the certificate of analysis provided by the supplier for batch-specific data.
| Parameter | Typical Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity | ≥99 atom % 13C |
| Isotopic Enrichment | M+3 |
| Appearance | White to light yellow powder |
| Storage Temperature | -20°C |
Q2: What are the primary stability concerns for this compound?
A2: Ferulic acid, and by extension its isotopically labeled form, is susceptible to degradation, primarily through cis-trans isomerization and oxidation. Exposure to light, elevated temperatures, and certain solvents can accelerate these processes.[1][2] To ensure stability, it is recommended to store this compound at -20°C, protected from light. For experimental use, prepare solutions fresh and avoid prolonged storage, especially in aqueous solutions which are not recommended to be stored for more than a day.
Q3: What are potential sources of impurities or interference when using this compound?
A3: Potential impurities and interferences can arise from several sources:
-
Unlabeled Ferulic Acid: The presence of unlabeled (M) ferulic acid is a common isotopic impurity.
-
Cis-Isomer: Ferulic acid naturally exists predominantly as the trans-isomer. Exposure to light and heat can cause isomerization to the cis-form, which may have different chromatographic behavior and biological activity.[1][3][4]
-
Degradation Products: Oxidative degradation can lead to the formation of compounds like vanillin or vanillic acid.[5]
-
Matrix Effects: When analyzing biological samples, other phenolic compounds or endogenous matrix components can co-elute and interfere with the detection of this compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Symptom: You observe unexpected peaks in your mass spectrum when analyzing this compound.
Possible Causes & Solutions:
-
Presence of Unlabeled Ferulic Acid:
-
Identification: Look for a peak at a mass corresponding to unlabeled ferulic acid (molecular weight ~194.18 g/mol ). The labeled this compound will have a molecular weight of approximately 197.16 g/mol .
-
Action: Check the isotopic purity on the certificate of analysis. A small amount of unlabeled material is expected. If the amount is significant and impacts your quantification, you may need to mathematically correct for its contribution or obtain a new standard with higher isotopic purity.
-
-
Fragmentation of the Parent Ion:
-
Identification: Ferulic acid can fragment in the mass spectrometer. Common fragments of protonated ferulic acid include losses of water (H₂O), carbon monoxide (CO), and a methyl radical (•CH₃).[6][7][8]
-
Action: Compare your observed fragment ions to known fragmentation patterns of ferulic acid to confirm their origin. Adjusting the collision energy in MS/MS experiments can help control the extent of fragmentation.
-
-
Contaminants:
-
Identification: Unidentified peaks could be contaminants from solvents, glassware, or the synthesis process.
-
Action: Run a blank (solvent only) to identify background peaks. Ensure high-purity solvents and clean equipment are used.
-
Issue 2: Chromatographic Peak Purity Issues
Symptom: Your chromatogram shows shouldering, split peaks, or multiple peaks where you expect one for this compound.
Possible Causes & Solutions:
-
Cis-Trans Isomerization:
-
Identification: The presence of the cis-isomer alongside the more common trans-isomer can result in two closely eluting peaks.[1]
-
Action: Protect your standard and samples from light and heat to minimize isomerization. If separation of isomers is critical, optimize your chromatographic method (e.g., gradient, column chemistry) to resolve the two peaks.
-
-
Column Overload:
-
Identification: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Action: Dilute your sample and re-inject.
-
-
Co-eluting Interferences:
-
Identification: In complex matrices, other compounds may have similar retention times.
-
Action: Use a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass. Adjusting the chromatographic method (e.g., changing the mobile phase composition or gradient) can also help separate the interfering compounds.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound standard.
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent such as methanol or a mixture of methanol and water to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 320 nm.
-
-
Analysis: Inject the prepared standard solution. The purity can be estimated by the area percentage of the main peak relative to all other peaks in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for identifying purity issues with this compound.
Caption: Simplified diagram of potential degradation pathways for Ferulic acid.
References
- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultrafast dynamics of UV-excited trans- and cis-ferulic acid in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Mass spectrum (a) and possible fragmentation pathways (b) of ferulic acid under positive ion mode [zpxb.xml-journal.net]
- 8. Consecutive fragmentation mechanisms of protonated ferulic acid probed by infrared multiple photon dissociation spectroscopy and electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ferulic Acid-13C3 Detection
Welcome to the technical support center for the analysis of Ferulic acid-13C3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and enhance the detection sensitivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is a stable isotope-labeled internal standard used for the accurate quantification of unlabeled ferulic acid in various biological matrices. Its use in stable isotope dilution analysis via mass spectrometry helps to correct for matrix effects and variations during sample preparation and analysis, leading to more precise and accurate measurements.[1][2]
Q2: What is the typical mass shift observed for this compound compared to its unlabeled counterpart?
A2: this compound has a mass shift of M+3, meaning it is 3 Daltons heavier than the unlabeled ferulic acid.[3]
Q3: In which ionization mode is this compound typically analyzed by mass spectrometry?
A3: Ferulic acid and its labeled counterpart can be analyzed in both positive and negative electrospray ionization (ESI) modes.[4][5] However, negative ion mode is frequently used for the analysis of phenolic acids.[1][4][6]
Q4: What are the common mass transitions for monitoring Ferulic acid in MRM mode?
A4: While the exact transitions should be optimized for your specific instrument, common fragmentations for ferulic acid involve the loss of a methyl group (•CH3) and/or a carboxyl group (CO2).[4][7] For deprotonated ferulic acid (m/z 193 in negative mode), a common transition is the loss of the methyl group, resulting in a fragment ion at m/z 178.[7] Another observed fragmentation is the loss of CO2, leading to a fragment at m/z 134.[8]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | - Ensure complete extraction of this compound from the sample matrix. For plant tissues, homogenization is crucial.[9] For liquid samples, ensure proper filtration or centrifugation.[9] - Verify the pH of the extraction solvent. Acidic conditions (e.g., using formic acid) are often employed for the extraction of phenolic acids.[10][11] |
| Suboptimal Mass Spectrometer Settings | - Optimize ESI source parameters, including capillary voltage, desolvation temperature, source temperature, and gas flow rates.[12][13] - Confirm that the mass spectrometer is set to the correct ionization mode (positive or negative) and that the precursor and product ion masses for this compound are correctly entered in the MRM method. |
| Degradation of the Standard | - Ferulic acid can be sensitive to light. Protect standard solutions from light and prepare them fresh when possible.[14] - Store stock solutions of this compound at the recommended temperature, typically -20°C.[3] |
Issue 2: High Background Noise or Matrix Interference
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Separation | - Optimize the HPLC gradient to ensure this compound is well-separated from other matrix components. A C18 column is commonly used for separation.[6][15][16] - Adjust the mobile phase composition. A common mobile phase consists of acetonitrile and water with an acid modifier like formic or acetic acid.[5][10][16] |
| Sample Matrix Effects | - Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[6] - Dilute the sample to reduce the concentration of matrix components. The high sensitivity of modern mass spectrometers often allows for significant dilution without losing the signal of interest. |
| Contamination | - Run a blank (injection of mobile phase) to check for system contamination. - Ensure all glassware and solvents are of high purity. |
Experimental Protocols
Protocol 1: Sample Preparation for Ferulic Acid Analysis in Plant Material
-
Homogenization: Weigh a precise amount of the plant sample (e.g., 0.5 g) and homogenize it.[9][10]
-
Extraction: Add an appropriate volume of extraction solvent. A common solvent is a mixture of methanol and water (e.g., 80:20 v/v) with an acid modifier like formic acid (e.g., 2%).[11]
-
Spiking: Add a known amount of this compound internal standard to the sample.
-
Sonication: Sonicate the sample for a defined period (e.g., 60 minutes) to ensure complete extraction.[10]
-
Centrifugation/Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.2 µm or 0.45 µm membrane filter before HPLC injection.[10][14]
Protocol 2: General LC-MS/MS Method for this compound Detection
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[15]
-
Mobile Phase A: Water with 0.1% formic acid.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: A gradient elution from low to high organic phase (acetonitrile) is typically used to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for MRM analysis.
-
Ionization: Electrospray ionization (ESI), often in negative mode.[1][4]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled ferulic acid and this compound.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Ferulic Acid Analysis
| Parameter | Setting | Reference |
| Column | C18 Reverse Phase | [6][15] |
| Mobile Phase | Acetonitrile/Water with Formic Acid | [6][16] |
| Ionization Mode | ESI Negative | [1][4] |
| Capillary Voltage | 0.5 kV | [12] |
| Source Temperature | 150 °C | [12] |
| Desolvation Temperature | 400 °C | [12] |
| Desolvation Gas Flow | 800 L/h | [12] |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Ferulic Acid
| Method | LOD | LOQ | Reference |
| HPLC-MS/MS | - | 0.1 ng/mL | [12] |
| HPLC-MS/MS | - | 0.5 ng/mL | [13] |
| LC-MS/MS | 0.01 µg/mL | 0.03 µg/mL | [17] |
Visualizations
Caption: A typical experimental workflow for the quantification of ferulic acid using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing low signal intensity of this compound.
References
- 1. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic acid-1,2,3-13C3 13C 99atom , 98 CP 1261170-81-3 [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of oleanolic acid, p-coumaric acid, ferulic acid, kaemperol and quercetin in rat plasma by LC-MS-MS and application to a pharmacokinetic study of Oldenlandia diffusa extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferulic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. jfda-online.com [jfda-online.com]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Separation of Ferulic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract [mdpi.com]
Overcoming challenges in "Ferulic acid-13C3" quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Ferulic acid-13C3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in quantitative analysis?
A1: this compound is a stable isotope-labeled version of ferulic acid, where three carbon atoms (¹²C) are replaced with their heavier isotope (¹³C). This results in a mass shift of +3 Da compared to the unlabeled ferulic acid.[1] It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays. Because its chemical and physical properties are nearly identical to the analyte of interest (ferulic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and reliable quantification.[2]
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored as a powder at -20°C.[1] Stock solutions should be prepared in an appropriate organic solvent like ethanol, DMSO, or dimethylformamide (DMF) and stored at low temperatures, protected from light to prevent degradation.[3] Aqueous solutions are not recommended for storage longer than one day.[3]
Q3: I am not seeing the expected M+3 mass shift for my this compound internal standard. What could be the issue?
A3: If you are not observing the correct mass shift, consider the following:
-
Incorrect Compound: Verify that you are using the correct isotopically labeled standard. This compound should have a molecular weight of approximately 197.16 g/mol , compared to the ~194.2 g/mol of unlabeled ferulic acid.[1][3]
-
Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated across the relevant mass range.
-
Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. Commercially available standards typically have a high isotopic purity (e.g., 99 atom % ¹³C).[1]
Troubleshooting Guide
Chromatography Issues
Q4: I'm observing poor peak shape (tailing, fronting, or splitting) for both ferulic acid and this compound. What are the potential causes and solutions?
A4: Poor peak shape can arise from several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual matrix components can accumulate on the column, causing peak tailing or splitting. Implement a column wash step between injections or use a guard column.
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of ferulic acid, which has a pKa of 4.58.[4] A mobile phase pH around 3.0 is often used to ensure it is in a non-ionized state, which can improve peak shape on a C18 column.[4]
-
Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, consider replacing the column.
Q5: The retention times for my analyte and internal standard are shifting between injections. How can I resolve this?
A5: Retention time shifts can compromise the reliability of your quantification.[5] Here are some common causes and solutions:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase manually, ensure the proportions are accurate for each batch.
-
Fluctuating Column Temperature: Use a column oven to maintain a stable temperature, as temperature variations can affect retention time.[6]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection sequence.
-
Pump Issues: Inconsistent flow rates from the HPLC pump can lead to retention time shifts. Check for leaks and ensure the pump is properly maintained.
Mass Spectrometry Issues
Q6: I am experiencing significant ion suppression or enhancement (matrix effects). How can I mitigate this?
A6: Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte and internal standard.[7][8] This can lead to inaccurate quantification.[9] Strategies to address matrix effects include:
-
Improved Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate ferulic acid from the interfering components. This may involve adjusting the gradient, changing the mobile phase, or using a different column.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7]
-
Use of an Appropriate Internal Standard: this compound is an ideal internal standard as it co-elutes and is affected by matrix effects in the same way as the unlabeled analyte, allowing for accurate correction.[2]
Q7: The signal intensity of my this compound internal standard is highly variable across my sample set. What could be causing this?
A7: While the IS is meant to correct for variability, significant fluctuations in its signal can indicate underlying issues:
-
Inconsistent Sample Preparation: Ensure the internal standard is spiked into all samples, standards, and quality controls at the exact same concentration. Inconsistent pipetting can be a major source of error.
-
Analyte-IS Cross-talk: At very high concentrations of the unlabeled ferulic acid, the natural abundance of ¹³C isotopes can contribute to the signal in the IS channel, artificially inflating the IS response.[11] This is particularly relevant if your analyte concentrations are several orders of magnitude higher than your IS concentration.
-
Matrix Effects: Severe matrix effects can still impact the IS signal. If the variability correlates with different sample types or matrices, further optimization of sample cleanup is likely needed.[9]
-
Ion Source Contamination: A dirty ion source can lead to erratic signal intensity.[5] Regular cleaning and maintenance of the ion source are crucial.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of ferulic acid using LC-MS/MS, which can serve as a benchmark for your own experiments.
| Parameter | Typical Range | Sample Matrix | Method | Reference |
| Linearity Range | 0.1 - 5 ng/mL | Human Plasma | HPLC-MS/MS | [12] |
| 0.5 - 800 ng/mL | Rat Plasma | HPLC-MS/MS | [13] | |
| 0.1 - 100 µg/mL | Rabbit Plasma | HPLC | [14] | |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | Plasma | HPLC | [15] |
| 0.1 ng/mL | Human Plasma | HPLC-MS/MS | [12] | |
| 0.5 ng/mL | Rat Plasma | HPLC-MS/MS | [13] | |
| Precision (RSD%) | Intra-day: < 9.2%Inter-day: < 9.2% | Human Plasma | HPLC-MS/MS | [12] |
| ≤ 2% | Various | HPLC | [15] | |
| Accuracy (Recovery %) | 95.4% - 111.4% | Human Plasma | HPLC-MS/MS | [12] |
| 98.0% | Rabbit Plasma | HPLC | [14] |
Experimental Protocols
Protocol 1: Sample Preparation for Ferulic Acid Quantification in Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a precise volume of this compound working solution to achieve a final concentration within the linear range of the assay. Vortex briefly.
-
Protein Precipitation/Extraction:
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 1,945 x g for 10 minutes) to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube. If using LLE, transfer the organic layer.
-
Evaporation (for LLE): If an organic solvent was used for extraction, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract or the supernatant in a suitable volume of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Ferulic Acid Quantification
This is an example method and should be optimized for your specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[14]
-
Mobile Phase:
-
Gradient: A typical gradient might start with a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 40°C.[6]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), often in positive or negative ion mode.
-
MRM Transitions:
-
Ferulic Acid: Monitor appropriate precursor and product ion transitions.
-
This compound: Monitor the M+3 precursor ion and its corresponding product ion.
-
Visualizations
References
- 1. 3-甲氧基-4-羟基肉桂酸-1,2,3-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. eijppr.com [eijppr.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Ferulic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Method Refinement for "Ferulic acid-13C3" in Different Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Ferulic acid-13C3 in various biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Ferulic acid and this compound?
A1: For optimal sensitivity and specificity in LC-MS/MS analysis, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These should be optimized for your specific instrument.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ferulic acid | 193.1 | 134.1 | 15-25 |
| 178.1 | 10-20 | ||
| This compound | 196.1 | 137.1 | 15-25 |
| 181.1 | 10-20 |
Note: The parent ion for this compound assumes the 13C labels are on the methoxy and the two vinyl carbons. The exact m/z will depend on the labeling pattern.
Q2: How should I prepare plasma samples for this compound analysis?
A2: A common and effective method for plasma sample preparation is protein precipitation.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Q3: What is a suitable method for extracting this compound from urine samples?
A3: For urine samples, a "dilute-and-shoot" approach is often sufficient after an initial clean-up. However, for improved sensitivity, solid-phase extraction (SPE) is recommended.
Dilute-and-Shoot Method:
-
Thaw urine samples to room temperature.
-
Centrifuge at 5,000 x g for 10 minutes to remove particulates.[1]
-
To 100 µL of supernatant, add 10 µL of this compound internal standard.
-
Dilute with 900 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Method: A mixed-mode SPE sorbent can be effective for cleaning up urine samples, although optimization is crucial due to the high variability of the urine matrix.[2]
Q4: How can I extract this compound from tissue homogenates?
A4: Extraction from tissue homogenates typically involves homogenization followed by protein precipitation or liquid-liquid extraction.
-
Weigh a portion of the tissue (e.g., 100 mg) and add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
To a known volume of the homogenate (e.g., 200 µL), add the this compound internal standard.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Follow steps 4-8 from the plasma preparation protocol.
Q5: What are the key stability considerations for Ferulic acid and its labeled internal standard?
A5: Ferulic acid is susceptible to degradation, particularly through isomerization from the trans to the cis form when exposed to light and in certain solvents.[3] It is also sensitive to temperature.[4]
-
Storage: Store stock solutions and biological samples at -80°C in the dark.[5]
-
Sample Processing: Perform all sample preparation steps on ice and minimize exposure to light.
-
Autosampler Stability: Maintain the autosampler at a low temperature (e.g., 4°C) during the analytical run.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for biological samples.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For ferulic acid (a weak acid), a lower pH (e.g., 3-4) generally results in better peak shape. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Ensure all fittings and tubing are appropriate for the LC system and properly connected to minimize dead volume.[6] |
Problem 2: Low Sensitivity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Instrumental Issues | Verify MS parameters, including ionization source settings and detector voltage. Infuse a tuning solution to check instrument performance.[7] |
| Degradation of Analyte/IS | Prepare fresh stock solutions and standards. Ensure proper storage conditions were maintained for samples. |
| Inefficient Extraction | Optimize the extraction procedure. Evaluate different extraction solvents or SPE cartridges. |
| Matrix Effects (Ion Suppression) | See Problem 3. |
Problem 3: High Variability in Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Matrix effects, particularly ion suppression, are a common issue in biological samples.[8] To mitigate this: - Improve sample cleanup using SPE or LLE. - Dilute the sample further. - Ensure the internal standard co-elutes with the analyte to compensate for suppression. - Modify chromatographic conditions to separate the analyte from interfering matrix components. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure the injection volume is accurate. |
Problem 4: Carryover
| Potential Cause | Troubleshooting Step |
| Insufficient Needle Wash | Optimize the autosampler wash procedure. Use a strong solvent for the wash, and increase the wash volume and duration. |
| Adsorption to LC Components | Flush the entire LC system with a strong, appropriate solvent. |
Experimental Protocols
LC-MS/MS Method for Ferulic Acid in Human Plasma
This protocol is a representative method and should be validated for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
See FAQ Q2 for the detailed procedure.
2. LC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: See FAQ Q1
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: A logical approach to troubleshooting common issues in LC-MS/MS analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Anti-Aging of Encapsulated Ferulic Acid in Phosphorylated Rice Starch [mdpi.com]
- 5. ojp.gov [ojp.gov]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for Ferulic Acid: The "Ferulic acid-13C3" Advantage
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ferulic acid is critical for pharmacokinetic studies, quality control of herbal products, and various biomedical research applications. This guide provides a comprehensive comparison of analytical method validation for ferulic acid, with a special focus on the use of "Ferulic acid-13C3" as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is highly recommended, particularly for mass spectrometry-based methods, as it helps to compensate for variability during sample processing and analysis.[1][2]
The validation of a bioanalytical method is a crucial process to ensure that the method is suitable for its intended purpose.[1] This involves a thorough evaluation of the method's performance characteristics to guarantee the reliability of the quantitative data.[1] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for these validation studies.[1]
Comparison of Internal Standards for Ferulic Acid Analysis
The choice of an internal standard (IS) is a critical step in the development of a robust analytical method. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[3] For ferulic acid analysis, two main types of internal standards are commonly considered: stable isotope-labeled (SIL) internal standards and structural analogs.
| Feature | This compound (SIL-IS) | Structural Analog IS (e.g., Cinnamic Acid, Caffeic Acid)[4][5] |
| Chemical Structure | Identical to ferulic acid, with three ¹³C atoms. | Similar, but not identical chemical structure. |
| Physicochemical Properties | Nearly identical to ferulic acid, leading to similar extraction recovery and chromatographic behavior. | May have different extraction efficiencies and chromatographic retention times.[4] |
| Mass Spectrometry Behavior | Co-elutes with ferulic acid but has a distinct mass-to-charge ratio (m/z), minimizing matrix effects.[2] | Elutes at a different retention time, which may not fully compensate for matrix effects at the analyte's retention time. |
| Accuracy and Precision | Generally provides higher accuracy and precision by effectively correcting for analyte loss during sample preparation and ionization variability in the MS source.[2] | Can be effective, but may not compensate as accurately for variations, potentially leading to lower precision. |
| Availability and Cost | Can be more expensive and may require custom synthesis. | Often readily available and less expensive. |
Key Validation Parameters: A Quantitative Summary
The following table summarizes the key validation parameters and their typical acceptance criteria for a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for ferulic acid quantification, in line with regulatory guidelines.[1]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[6][7] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[1][7] |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ).[1][7] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 independent sources of blank matrix.[1] The response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[1] |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[1] |
| Recovery | While no specific acceptance criteria are set, recovery should be consistent and reproducible. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[1] |
Experimental Protocols
Representative LC-MS/MS Method for Ferulic Acid Quantification
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of "this compound" internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for ferulic acid).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ferulic acid: Precursor ion → Product ion (e.g., m/z 193 → 134 for negative mode).
-
This compound: Precursor ion → Product ion (e.g., m/z 196 → 137 for negative mode).
-
-
Validation Experiments
-
Linearity: Prepare calibration standards by spiking blank matrix with known concentrations of ferulic acid and a constant concentration of "this compound". Plot the peak area ratio (analyte/IS) against the analyte concentration and perform a linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of ferulic acid and "this compound".
-
Matrix Effect: Compare the peak response of ferulic acid in a post-extraction spiked sample to that of a pure solution at the same concentration. This should be evaluated in at least six different lots of matrix.
-
Recovery: Compare the peak area of ferulic acid in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Evaluate the stability of ferulic acid in the matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Mandatory Visualizations
Caption: Experimental workflow for ferulic acid quantification.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. Pharmacokinetic Comparison of Ferulic Acid in Normal and Blood Deficiency Rats after Oral Administration of Angelica sinensis, Ligusticum chuanxiong and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Ferulic Acid-13C3 vs. Deuterated Ferulic Acid: A Comparative Guide for Use as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison between two common types of SIL internal standards for ferulic acid: Ferulic acid-13C3 and deuterated ferulic acid.
Executive Summary: The Case for Carbon-13 Labeling
For the highest level of accuracy and method robustness in the quantitative analysis of ferulic acid, This compound is the superior choice over its deuterated counterparts. The incorporation of the stable, heavier carbon-13 isotope ensures that the internal standard is chemically and physically almost identical to the unlabeled analyte. This minimizes the "isotope effect" commonly observed with deuterium labeling, which can lead to chromatographic separation and altered fragmentation patterns, potentially compromising data integrity. While deuterated ferulic acid can be a cost-effective alternative, researchers must be cognizant of its inherent limitations.
Key Performance Differences: A Tabular Comparison
The selection of an isotopic label significantly impacts the performance of a quantitative assay. The following tables summarize the critical differences between this compound and deuterated ferulic acid as internal standards.
Table 1: General Performance Characteristics
| Feature | This compound | Deuterated Ferulic Acid | Rationale & Implications for Ferulic Acid Analysis |
| Chromatographic Co-elution | Co-elutes perfectly with unlabeled ferulic acid. | Often elutes slightly earlier than the unlabeled analyte.[1][2] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma or plant extracts, this compound is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1] |
| Isotopic Stability | Highly stable; no risk of back-exchange.[3] | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions.[1][3] | The 13C atoms are integral to the carbon skeleton of the ferulic acid molecule, making them exceptionally stable. Deuterium atoms, especially on hydroxyl or carboxyl groups, can be prone to exchange, leading to a loss of the isotopic label and inaccurate results.[1] |
| Isotope Effect | Negligible isotope effect. | Potential for kinetic isotope effects.[4] | The larger relative mass difference between deuterium and hydrogen can alter the chemical properties of the molecule, potentially affecting its fragmentation pattern in the mass spectrometer and its chromatographic behavior.[4] |
| Matrix Effect Compensation | Excellent and reliable compensation.[5] | Generally good, but can be compromised by chromatographic shifts.[1] | Because this compound co-elutes perfectly, it experiences the same degree of ion suppression or enhancement as the analyte at the point of elution, providing more accurate correction. |
| Synthesis & Cost | Generally more complex and expensive to synthesize.[3] | Often synthetically more straightforward and less expensive.[3] | The cost-effectiveness of deuterated standards must be weighed against the potential for compromised data quality and the need for more extensive method validation. |
Table 2: Expected Analytical Method Validation Performance
| Validation Parameter | This compound | Deuterated Ferulic Acid | Expected Outcome |
| Accuracy (% Recovery) | Expected to be consistently within 95-105% | May show greater variability, potentially outside of acceptable ranges in complex matrices. | A study using 13C-labeled ferulic acid demonstrated high accuracy in complex samples.[6] |
| Precision (%RSD) | Typically <15% | May exhibit higher %RSD, especially at the lower limit of quantification (LLOQ). | The superior co-elution and stability of 13C-labeled standards generally lead to better precision. |
| Linearity (r²) | Consistently ≥0.99 | Generally ≥0.99, but may be more prone to heteroscedasticity. | Both should provide linear calibration curves, but the data from 13C-labeled standards may have less scatter. |
| Matrix Factor | Closer to 1, indicating minimal differential matrix effects. | May deviate from 1, indicating that the internal standard does not perfectly track the analyte's response in the matrix. | The potential for chromatographic separation of deuterated standards is a key reason for less effective matrix effect compensation. |
Experimental Protocols
Below are representative experimental protocols for the quantification of ferulic acid in a biological matrix using a stable isotope-labeled internal standard. These protocols are composites of best practices and should be optimized for specific applications.
Sample Preparation (Human Plasma)
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or deuterated ferulic acid) to each sample, except for the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Ferulic Acid Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ferulic Acid: Q1: 193.1 m/z → Q3: 134.1 m/z
-
This compound: Q1: 196.1 m/z → Q3: 137.1 m/z
-
Deuterated Ferulic Acid (e.g., d3): Q1: 196.1 m/z → Q3: 137.1 m/z (or other appropriate fragment)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of this compound.
Conclusion and Recommendation
For the routine analysis of ferulic acid where the highest level of accuracy and method robustness is required, This compound is the unequivocally superior internal standard . Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex samples such as plasma, urine, and plant extracts.[1][5] This leads to more reliable and defensible quantitative data.
Deuterated ferulic acid can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[7] However, researchers must be aware of the inherent limitations and the potential for compromised data accuracy. For regulated bioanalysis and in the development of reference methods, the investment in this compound is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. Quantitative analysis of caffeic and ferulic acids in oatmeal. Comparison of a conventional method with a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Commercial Ferulic acid-13C3: A Comparative Analysis
For researchers in drug development and metabolism studies, the quality and purity of isotopically labeled standards are paramount. Ferulic acid-13C3, a stable isotope-labeled version of the common antioxidant, serves as a critical internal standard for mass spectrometry-based quantification. This guide provides a comparative overview of this compound available from various commercial suppliers, focusing on key quality attributes to aid researchers in selecting the most suitable product for their experimental needs.
While batch-specific Certificates of Analysis (CoAs) are essential for rigorous scientific work and should be obtained directly from suppliers, this guide summarizes the publicly available product specifications to offer a preliminary comparison.
Key Quality Parameters: A Comparative Table
The following table summarizes the advertised specifications for this compound from prominent suppliers. Researchers are strongly encouraged to request lot-specific CoAs for detailed quantitative data before purchase.
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Availability |
| Sigma-Aldrich | Varies by lot | ≥98% (CP) | 99 atom % 13C | In Stock |
| IsoSciences | ISO-9114 | >98% | ≥99% | In Stock |
| Cayman Chemical | Not readily available | - | - | Check website |
| Toronto Research Chemicals | Not readily available | - | - | Check website |
| Cambridge Isotope Laboratories, Inc. | CIL-CLM-8367 | ≥98% | 99% | In Stock |
Experimental Protocols for Quality Assessment
To ensure the reliability of experimental results, the chemical purity and isotopic enrichment of this compound must be rigorously assessed. The following are standard methodologies that researchers should expect to see detailed in a supplier's Certificate of Analysis.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)
This technique separates the labeled ferulic acid from any unlabeled counterparts or other impurities.
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV absorbance is monitored at the wavelength of maximum absorbance for ferulic acid (around 320 nm).
-
Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the mass of the labeled compound and determine the percentage of molecules that are correctly labeled with three 13C atoms.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for ferulic acid.
-
Analysis: The mass spectrum will show a peak for the unlabeled ferulic acid (M) and a peak for the labeled this compound (M+3).
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated from the relative intensities of the M and M+3 peaks, after correcting for the natural abundance of isotopes.
Purity Assessment by Quantitative NMR (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a separate standard of the same compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method: A known amount of the this compound sample is dissolved in a suitable deuterated solvent along with a known amount of an internal standard of high purity.
-
Analysis: The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all signals). The purity of the this compound is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard.
Visualizing the Path to Reliable Data
To aid researchers in their decision-making and experimental planning process, the following diagrams illustrate key workflows and concepts.
Caption: A logical workflow for selecting a commercial source of this compound.
Caption: Essential analytical methods for assessing the quality of this compound.
Assessing the Accuracy of Ferulic acid-13C3 in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in pharmacokinetic studies and food science, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Ferulic acid-13C3 with other commonly used internal standards for the quantification of ferulic acid. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a vital resource for researchers aiming to optimize their analytical methods.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based quantification.[1] this compound, a stable isotope-labeled version of ferulic acid, offers significant advantages by closely mimicking the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[2][3]
A study by Waterstraat and Bunzel (2019) detailed the synthesis and use of 13C-labeled ferulic acid oligomers in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach to analyze plant cell walls. This method was fully validated, demonstrating the robustness of using 13C-labeled standards for complex matrices.[4][5] Another study focused on quantifying ferulic acid and its metabolites in milk, synthesizing 13C- and deuterium-labeled standards for a stable isotope dilution assay, further highlighting the utility of this approach in food analysis.[6]
The primary advantage of 13C-labeled internal standards over deuterated ones lies in their identical retention times and response factors to the native analyte, with no risk of isotopic scrambling.[7] While often more expensive to produce, the enhanced accuracy and reduced method development time can offset the initial cost.
Performance Comparison of Internal Standards
The following tables summarize the performance of various analytical methods for the quantification of ferulic acid, including those that use this compound and other internal standards. This allows for a comparative assessment of their accuracy, precision, and sensitivity.
Table 1: Performance of a Validated LC-MS/MS Method Using a 13C-Labeled Internal Standard for Ferulic Acid Oligomers [4]
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | Not explicitly stated in abstract |
| Precision (% RSD) | Not explicitly stated in abstract |
| Limit of Quantification (LOQ) | Not explicitly stated in abstract |
| Internal Standard | 13C-labeled di- and triferulic acids |
| Matrix | Plant Cell Walls |
Table 2: Performance of a Validated HPLC-MS/MS Method for Trans-Ferulic Acid in Human Plasma [8][9]
| Parameter | Performance Metric |
| Linearity (r) | ≥ 0.9992 |
| Accuracy (%) | 95.4% - 111.4% |
| Precision (% within- and inter-day) | < 9.2% |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Internal Standard | Glibenclamide |
| Matrix | Human Plasma |
Table 3: Performance of Various HPLC and LC-MS/MS Methods for Ferulic Acid Quantification
| Method | Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Matrix | Reference |
| HPLC-MS/MS | Glibenclamide | ≥ 0.9992 | 95.4% - 111.4% | < 9.2% | 0.1 ng/mL | Human Plasma | [8][9] |
| UHPLC-ESI-MS/MS | Butylparaben | Not specified | -8.59% to 11.17% | < 14.74% | < 1.05 ng/mL | Rat Plasma | [10] |
| UPLC-ESI-MS/MS | Puerarin | > 0.99 | -11.1% to 12.5% | < 9.5% | Not specified | Rat Plasma | [11] |
Experimental Protocols
Method 1: Stable Isotope Dilution LC-MS/MS for Ferulic Acid Oligomers in Plant Cell Walls
This method, developed by Waterstraat and Bunzel, utilizes synthesized 13C-labeled di- and triferulic acids as internal standards.[4][5]
Sample Preparation:
-
Alkaline hydrolysis of plant material to release ferulic acid oligomers.
-
Addition of a known amount of the 13C-labeled internal standard mixture.
-
Solid-phase extraction (SPE) for sample clean-up.
-
Reconstitution in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Method 2: HPLC-MS/MS for Trans-Ferulic Acid in Human Plasma
This method employs glibenclamide as the internal standard.[8][9]
Sample Preparation:
-
To a plasma sample, add the internal standard (glibenclamide).
-
Acidify the sample with hydrochloric acid.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
HPLC-MS/MS Conditions:
-
HPLC System: High-performance liquid chromatography system.
-
Column: C18 column.
-
Mobile Phase: Methanol and 5 mmol·L⁻¹ ammonium acetate buffer with 0.05% acetic acid (34:66, v/v).
-
MS System: Tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for quantitative analysis using a stable isotope-labeled internal standard and a structural analogue internal standard.
Caption: Workflow for quantitative analysis using this compound.
Caption: Workflow using a structural analogue internal standard.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry offers the highest level of accuracy and precision for the quantitative analysis of ferulic acid. While other internal standards can provide acceptable results, they may be more susceptible to variability introduced by matrix effects and differences in ionization efficiency. For researchers and professionals in drug development and other fields requiring the utmost confidence in their quantitative data, the investment in a 13C-labeled internal standard like this compound is a sound scientific choice that ensures data integrity and reliability.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Development of a QuEChERS-Based Stable-Isotope Dilution LC-MS/MS Method To Quantitate Ferulic Acid and Its Main Microbial and Hepatic Metabolites in Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
The Analytical Edge: Cross-Validation of Ferulic Acid Quantification Using Ferulic acid-13C3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of ferulic acid, a phenolic compound with significant therapeutic potential. The focus is on the cross-validation of methods employing "Ferulic acid-13C3" as a stable isotope-labeled internal standard, a crucial tool for ensuring analytical accuracy and mitigating matrix effects in complex biological samples.
This document delves into the experimental data and detailed protocols for two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). By presenting a side-by-side comparison, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
Data Presentation: A Comparative Analysis
The performance of analytical methods is best understood through a direct comparison of key validation parameters. The following table summarizes the quantitative data for the analysis of ferulic acid using HPLC-UV and LC-MS/MS, with this compound as the internal standard.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.998[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.5 - 10 ng[3] | 0.003 - 2 ng[3] |
| Limit of Quantification (LOQ) | 1.0 - 20 ng | 0.01 - 5 ng[2] |
| Precision (%RSD) - Intraday | < 2.0%[1] | < 9.2%[2] |
| Precision (%RSD) - Interday | < 3.0% | < 10.0%[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 95.4% - 111.4%[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. Below are the methodologies for the quantification of ferulic acid using both HPLC-UV and LC-MS/MS with this compound as the internal standard.
Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of methanol to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][5]
-
Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid or acetic acid) is commonly used. A typical starting condition is 30% methanol, increasing to 90% over 20 minutes.[6]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 320 nm.[6]
-
Quantification: The concentration of ferulic acid is determined by comparing the peak area ratio of ferulic acid to that of the this compound internal standard against a calibration curve.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient starts at 10% acetonitrile and ramps up to 95% over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ion mode is often preferred for phenolic acids.
-
MRM Transitions:
-
Ferulic Acid: Precursor ion (m/z) 193.05 -> Product ion (m/z) 134.05
-
This compound: Precursor ion (m/z) 196.06 -> Product ion (m/z) 137.06
-
-
Quantification: The concentration of ferulic acid is determined from the ratio of the peak area of the analyte's MRM transition to that of the internal standard's MRM transition, plotted against a calibration curve.
Mandatory Visualization
Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of ferulic acid analysis.
References
- 1. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. HPLC determination of ferulic acid in rat plasma after oral administration of Rhizoma Chuanxiong and its compound preparation - Beijing Institute of Technology [pure.bit.edu.cn:443]
A Comparative Guide to the Quantification of Ferulic Acid Using Ferulic acid-13C3 as an Internal Standard
This guide provides an objective comparison of published analytical methods that employ Ferulic acid-13C3 as an internal standard for the quantification of ferulic acid and other metabolites in biological matrices. The data presented is compiled from various research applications, highlighting the performance of this stable isotope-labeled standard in different experimental settings. This document is intended for researchers, scientists, and drug development professionals utilizing or considering this compound for quantitative analysis, primarily via liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a stable isotope-labeled version of ferulic acid, a phenolic compound found in various plant sources. Due to its chemical and physical similarity to the unlabeled analyte, this compound is an ideal internal standard for quantitative mass spectrometry.[1] It co-elutes with ferulic acid during chromatography and exhibits similar ionization efficiency, allowing it to correct for variations in sample preparation, injection volume, and matrix effects. This leads to improved accuracy and precision in the quantification of ferulic acid in complex samples such as plasma, serum, and plant tissues.
Comparative Analysis of Methodologies
The following sections detail and compare the experimental protocols and performance data from three distinct published methods that utilize this compound as an internal standard.
Experimental Protocols
A crucial aspect of any quantitative method is the sample preparation and the analytical instrumentation setup. The following tables summarize the diverse approaches taken in different studies for plasma, serum, and plant tissue matrices.
Table 1: Comparison of Sample Preparation Protocols
| Parameter | Method 1: Human Plasma (RyeWeight Study)[2] | Method 2: Human Serum (Polyphenol Diet Study)[3] | Method 3: Cucumber Leaf Tissue[4] |
| Matrix | Human Plasma | Human Serum | Cucumber Leaf Powder |
| Sample Volume/Mass | 100 µL | 100 µL | 100 mg |
| Internal Standard Spiking | 10 µL of 1 mg/L this compound in water | 100 ppb of a 13-component internal standard mix (including this compound) | Not explicitly stated for routine samples, but used for method validation. |
| Extraction/Precipitation | Protein precipitation with 500 µL of cold acetonitrile containing 1.5 M formic acid and 10 mM ammonium formate. | Protein precipitation with 500 µL of acetonitrile containing 1.5% v/v formic acid and 10 mM ammonium formate. | Extraction with 1 mL of 80:20 methanol/water with 2% formic acid, followed by vortexing, sonication, and centrifugation. |
| Post-Extraction Processing | Supernatant collected, dried under nitrogen, and reconstituted in 100 µL of 80:20 water/acetonitrile with 0.1% formic acid. | Supernatant collected, dried under vacuum, and reconstituted in 100 µL of 80:20 water/acetonitrile with 0.5% v/v formic acid and 10 mM ammonium formate. | Supernatant used directly for LC-MS/MS analysis. |
Table 2: Comparison of LC-MS/MS Instrumentation and Conditions
| Parameter | Method 1: Human Plasma (RyeWeight Study)[2] | Method 2: Human Serum (Polyphenol Diet Study)[3] | Method 3: Cucumber Leaf Tissue[4] |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) | Agilent 1290 Infinity UHPLC System | Not specified, but described as LC-MS/MS. |
| Mass Spectrometer | QTRAP Spectrometry | Sciex QTRAP 6500 | Triple Quadrupole Mass Spectrometer |
| Column | Not specified | Phenomenex Luna Omega Polar C18 (100 mm x 2.1 mm, 1.6 µm) | Not specified |
| Mobile Phase (Negative Ion) | Not specified | A: 0.1% formic acid and 10 mM ammonium formate in water; B: Acetonitrile | Not specified |
| Flow Rate | Not specified | 0.5 mL/min | Not specified |
| Ionization Mode | Not specified | Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs. | Not specified |
Method Performance Data
The performance of an analytical method is evaluated by several key parameters. The following table summarizes the available validation data from the compared studies, offering insight into the robustness and sensitivity of methods employing this compound.
Table 3: Comparison of Method Performance Characteristics
| Parameter | Method 1: Human Plasma (RyeWeight Study)[2] | Method 2: Human Serum (Polyphenol Diet Study)[3] | Method 3: Cucumber Leaf Tissue[4] |
| Linearity (Calibration Curve) | 0.1–2000 µg/L (10 concentration levels) | Not specified | R² > 0.99 |
| Limit of Detection (LOD) | Not specified | Not specified | > 0.001 ng/mL (for most analytes) |
| Limit of Quantification (LOQ) | Not specified | Not specified | > 0.2 ng/mL (for most analytes) |
| Recovery | Not specified | Not specified | ~40-50% for this compound internal standard in the plant matrix. |
| Reproducibility | Not specified | Not specified | 0.23–6.23 R% |
Experimental Workflow Visualizations
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for sample preparation in the different matrices.
Caption: Workflow for human plasma sample preparation using this compound.
Caption: Workflow for human serum sample preparation using this compound.
Caption: Workflow for plant tissue sample preparation for ferulic acid analysis.
Conclusion
This compound serves as a reliable internal standard for the quantification of ferulic acid across various biological matrices. The presented data from different laboratories and applications demonstrate its utility in robust LC-MS/MS-based methodologies. While sample preparation techniques vary depending on the matrix—ranging from simple protein precipitation for serum and plasma to solvent extraction for plant tissues—the core principle of using a stable isotope-labeled internal standard ensures high-quality quantitative results.
It is noteworthy that matrix effects can influence the recovery of the internal standard, as seen in the plant tissue analysis which reported a recovery of 40-50%.[4] This highlights the importance of method validation within the specific matrix of interest. Researchers should carefully optimize sample preparation and LC-MS/MS conditions to achieve the desired sensitivity, accuracy, and precision for their specific application. The methods and data presented in this guide offer a valuable starting point for the development and comparison of such analytical protocols.
References
A Researcher's Guide to Isotopic Standards for Ferulic Acid Analysis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of ferulic acid, the choice of an appropriate internal standard is paramount to ensure analytical accuracy and reliability. This guide provides a comprehensive comparison of "Ferulic acid-13C3" with other isotopic standards, supported by experimental data and detailed methodologies.
Introduction to Isotopic Standards in Quantitative Analysis
Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays. By introducing a known quantity of a labeled analogue of the analyte into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized. This stable isotope dilution analysis (SIDA) is crucial for achieving the highest levels of precision and accuracy in complex biological matrices. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, with the only difference being its mass.
Data Presentation: A Head-to-Head Comparison
The selection of an isotopic standard is often a trade-off between cost and analytical performance. While deuterated standards are common, 13C-labeled standards are generally considered superior for many applications. Below is a summary of the key performance characteristics of this compound and a qualitative comparison with other isotopic standards.
Table 1: Quantitative Specifications of this compound
| Parameter | Specification | Source |
| Isotopic Purity | 99 atom % 13C | Sigma-Aldrich |
| Chemical Purity | 98% (CP) | Sigma-Aldrich |
| Mass Shift | M+3 | Sigma-Aldrich |
Table 2: Comparative Analysis of Isotopic Standards for Ferulic Acid
| Feature | This compound | Deuterated Ferulic Acid (e.g., Ferulic acid-d3) |
| Structural Identity | Identical to native ferulic acid | Structurally similar, but C-D bond is shorter and stronger than C-H |
| Chromatographic Co-elution | Identical retention time | Potential for slight chromatographic shift |
| Isotopic Stability | Stable, no isotopic exchange | Prone to back-exchange of deuterium with hydrogen |
| Ionization Efficiency | Identical to native ferulic acid | Can exhibit slightly different ionization efficiency |
| Matrix Effect Compensation | Excellent, due to identical physicochemical properties | Good, but potential for differential matrix effects |
| Commercial Availability | Readily available | Readily available |
| Cost | Generally higher | Generally lower |
Experimental Protocols: Quantification of Ferulic Acid using LC-MS/MS
The following is a representative protocol for the quantification of ferulic acid in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of a 1 mg/L solution of this compound in methanol.
-
Add 500 µL of cold acetonitrile (-20 °C) containing 1.5 M formic acid and 10 mM ammonium formate.
-
Vortex for 1 minute and incubate at -20 °C for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a water:acetonitrile (80:20, v/v) solution containing 0.1% formic acid.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ferulic Acid: Precursor ion (m/z) 193.05 -> Product ion (m/z) 134.03
-
This compound: Precursor ion (m/z) 196.06 -> Product ion (m/z) 137.04
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
-
3. Data Analysis
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of ferulic acid and a fixed concentration of this compound.
-
Determine the concentration of ferulic acid in the samples from the calibration curve.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Ferulic Acid Quantification
The Gold Standard for Ferulic Acid Quantification: Why Ferulic Acid-13C3 Surpasses Other Methods
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in ferulic acid quantification, the use of a stable isotope-labeled internal standard, specifically Ferulic acid-13C3, represents the pinnacle of analytical rigor. This guide provides a comprehensive comparison with alternative methods, supported by experimental data, to justify its adoption in high-stakes research and development.
Unveiling the Superiority: A Head-to-Head Comparison
The primary advantage of using this compound as an internal standard lies in its near-identical chemical and physical properties to the native (unlabeled) ferulic acid. This includes co-elution during chromatography and similar behavior during sample extraction and ionization. This intrinsic similarity allows it to perfectly mirror the analytical journey of the target analyte, effectively normalizing for any variations that may occur.
A comparative study on the quantification of ferulic acid in oatmeal starkly illustrates this advantage. The study found that a conventional analytical approach could only recover 84% of the ferulic acid, whereas the stable isotope dilution assay using [13C]ferulic acid achieved near-complete recovery[1]. This significant difference underscores the potential for underestimation when relying on methods that cannot adequately compensate for matrix effects and sample preparation losses.
The following tables summarize the performance of different quantification methods for ferulic acid, drawing from various validated analytical procedures.
Table 1: Comparison of Accuracy and Precision
| Quantification Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (RSD%) | Reference |
| Stable Isotope Dilution (this compound) | Ferulic Acid | Oatmeal | ~100% | Not explicitly stated, but implied to be superior | [1] |
| External Standard (HPLC-UV) | Ferulic Acid | Coffee Extracts | 97.6% | 1.75 - 3.63% (Reproducibility) | [2] |
| External Standard (HPLC-DAD) | Ferulic Acid | Polymeric Microparticles | 99.02 - 100.73% | < 2.0% (Intra- and Inter-day) | [3] |
| Structural Analogue IS (Caffeic Acid) | Ferulic Acid | Rat Plasma | Not explicitly stated | <15% (Intra- and Inter-day) | |
| External Standard (HPLC-MS/MS) | trans-Ferulic Acid | Human Plasma | 95.4% - 111.4% | < 9.2% (Intra- and Inter-day) | [4] |
Table 2: Comparison of Linearity, LOD, and LOQ
| Quantification Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Stable Isotope Dilution (this compound) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| External Standard (HPLC-UV) | 0.25 - 24.0 µg/mL | Not explicitly stated | Not explicitly stated | [2] |
| External Standard (HPLC-DAD) | 10.0 - 70.0 µg/mL | Not explicitly stated | Not explicitly stated | [3] |
| Structural Analogue IS (Caffeic Acid) | 0.05 - 100 µg/mL | Not explicitly stated | 0.05 µg/mL | |
| External Standard (HPLC-MS/MS) | 0.1 - 5 ng/mL | Not explicitly stated | Not explicitly stated | [4] |
Experimental Protocols: A Closer Look
To provide a practical understanding, below are detailed methodologies for ferulic acid quantification.
Protocol 1: Quantification of Ferulic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a synthesized methodology based on established practices for bioanalytical quantification using stable isotope dilution.
1. Materials and Reagents:
-
Ferulic acid standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Thermo Scientific Q Exactive HF-X Orbitrap or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Ferulic acid: Precursor ion (m/z) 193.05 -> Product ion (m/z) 134.04
-
This compound: Precursor ion (m/z) 196.06 -> Product ion (m/z) 137.05
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of ferulic acid to this compound against the concentration of the ferulic acid standards.
-
Determine the concentration of ferulic acid in the plasma samples from the calibration curve.
Protocol 2: Quantification of Ferulic Acid using an External Standard Method (HPLC-UV)
This protocol is based on a validated method for quantifying ferulic acid in coffee extracts[2].
1. Materials and Reagents:
-
Ferulic acid standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic acid, glacial
-
Ultrapure water
2. Sample Preparation:
-
Extract ferulic acid from the sample matrix using an appropriate solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract to a concentration within the calibration range.
-
Inject a known volume (e.g., 20 µL) into the HPLC system.
3. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water with 1% acetic acid (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Column Temperature: 25°C
4. Quantification:
-
Prepare a series of ferulic acid standards of known concentrations.
-
Inject the standards to generate a calibration curve by plotting the peak area against concentration.
-
Determine the concentration of ferulic acid in the samples by comparing their peak areas to the calibration curve.
Visualizing the Rationale and Mechanism
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the analytical workflow and the biological context of ferulic acid.
References
The Gold Standard for Ferulic Acid Quantification: A Comparative Guide to Isotope Dilution Analysis using Ferulic Acid-¹³C₃
For researchers, scientists, and drug development professionals engaged in the precise quantification of ferulic acid, the use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the undisputed gold standard. This guide provides a comprehensive literature review on the application of Ferulic acid-¹³C₃ in analytical chemistry, offering a critical comparison with alternative methods and supported by experimental data.
Ferulic acid, a phenolic compound with potent antioxidant and anti-inflammatory properties, is the subject of extensive research in the pharmaceutical, food, and cosmetic industries. Accurate and reliable quantification of ferulic acid in complex matrices is crucial for pharmacokinetic studies, quality control, and formulation development. Isotope dilution mass spectrometry (IDMS), which utilizes stable isotope-labeled internal standards, offers unparalleled accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
The Unrivaled Advantages of Ferulic Acid-¹³C₃
Ferulic acid-¹³C₃ is an isotopically labeled analog of ferulic acid where three carbon atoms (¹²C) are replaced with the heavier isotope, carbon-13 (¹³C). This subtle change in mass allows it to be distinguished from the naturally occurring analyte by a mass spectrometer, while its chemical and physical properties remain virtually identical. This ensures that the internal standard and the analyte behave similarly during sample extraction, derivatization, and chromatographic separation, leading to highly accurate and precise quantification.
The primary advantage of using a ¹³C-labeled internal standard like Ferulic acid-¹³C₃ over other labeled standards, such as deuterated analogs (e.g., Ferulic acid-d₃), lies in its chromatographic co-elution with the unlabeled analyte. Deuterated standards can sometimes exhibit a slight shift in retention time, which can lead to inaccuracies in quantification, especially in the presence of significant matrix effects. For the highest level of accuracy, ¹³C-labeled internal standards are the superior choice, ensuring the most effective compensation for matrix effects and ion suppression.
Performance Comparison: Isotope Dilution vs. Other Methods
The following tables summarize the performance characteristics of analytical methods for ferulic acid quantification, comparing the use of Ferulic acid-¹³C₃ with other internal standards and external calibration methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ferulic Acid Quantification
| Parameter | Method with Ferulic acid-¹³C₃ | Method with other Internal Standards (e.g., Cinnamic Acid) |
| Linearity Range | Typically wide, e.g., 0.5 - 800 ng/mL | Variable, e.g., 0.1095 - 10.95 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.999[1] |
| Accuracy (% Recovery) | High, typically 95-105% | 81.12 - 98.98%[1] |
| Precision (RSD%) | Excellent, typically < 5% | Intra-day: 1.22 - 4.85%, Inter-day: 2.85 - 8.77%[1] |
| Limit of Quantification (LOQ) | Low, often in the low ng/mL range | 0.10 µg/mL[1] |
| Matrix Effect Compensation | Excellent | Moderate |
Table 2: Performance Characteristics of HPLC-UV/DAD Methods for Ferulic Acid Quantification (External Standard)
| Parameter | HPLC-UV/DAD Method 1 | HPLC-UV/DAD Method 2 |
| Linearity Range | 10.0 - 70.0 µg/mL[2] | 200 - 7000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[2] | 0.996[3] |
| Accuracy (% Recovery) | 99.02 - 100.73%[2] | 103.13 - 104.14%[3] |
| Precision (RSD%) | < 2.0%[2] | < 2%[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 353 ng/mL[3] |
| Matrix Effect Compensation | None | None |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of ferulic acid using different techniques.
Protocol 1: LC-MS/MS with Ferulic acid-¹³C₃ Internal Standard
This protocol is a composite based on typical stable isotope dilution assays for ferulic acid and its metabolites.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for sample preparation, particularly for complex matrices like food and biological samples.[4]
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of Ferulic acid-¹³C₃ solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ferulic acid: Precursor ion (m/z) -> Product ion (m/z)
-
Ferulic acid-¹³C₃: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument Parameters: Optimized cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
Protocol 2: HPLC-UV/DAD with External Standard Calibration
This protocol is based on a validated HPLC method for the determination of ferulic acid.[2]
1. Sample Preparation
-
Extraction of ferulic acid from the sample matrix using a suitable solvent (e.g., methanol).
-
Filtration of the extract through a 0.45 µm filter before injection.
2. HPLC-UV/DAD Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water with pH adjusted to 3.0 (48:52 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 320 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from standard solutions of ferulic acid of known concentrations.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for ferulic acid analysis and the logical relationship of using an internal standard.
Caption: A typical analytical workflow for the quantification of ferulic acid using an internal standard.
Caption: The logical relationship of using an internal standard for accurate quantification.
Conclusion
For researchers requiring the highest level of accuracy and reliability in ferulic acid quantification, the use of Ferulic acid-¹³C₃ as an internal standard in LC-MS/MS analysis is the recommended approach. Its ability to perfectly co-elute with the native analyte provides superior compensation for matrix effects compared to other internal standards like deuterated analogs. While methods employing external standards with HPLC-UV/DAD can be suitable for less complex matrices and when the highest precision is not paramount, they lack the inherent error correction of isotope dilution mass spectrometry. The choice of analytical method should be guided by the specific requirements of the study, including the complexity of the sample matrix, the required level of accuracy and precision, and the available instrumentation.
References
- 1. QuEChERS: About the method [quechers.eu]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucleus.iaea.org [nucleus.iaea.org]
Safety Operating Guide
Proper Disposal of Ferulic Acid-13C3: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ferulic acid-13C3, a stable isotope-labeled compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance. The following information is intended to supplement, not replace, institutional and regulatory protocols.
Hazard Identification and Personal Protective Equipment
This compound, like its unlabeled counterpart, is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of skin, eye, and respiratory irritation.
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Protective gloves and clothing[1][2] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Safety goggles with side-shields or a face shield[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Respiratory protection (e.g., FFP2 or P2 dust filter mask) in case of insufficient ventilation or dust formation[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The primary route of disposal is through a licensed professional waste disposal service.[1] The isotopic labeling with Carbon-13 does not alter the chemical properties in a way that necessitates a different disposal pathway from standard Ferulic acid.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., vials, spatulas, weigh boats), and solutions.
-
Segregate this compound waste from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place solid this compound waste and contaminated solids into a suitable, sealable, and clearly labeled waste container.[1]
-
The container should be made of a material compatible with the chemical.
-
For solutions containing this compound, use a labeled, leak-proof liquid waste container.
-
Ensure the container is kept closed when not in use.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
List any other chemical constituents in the waste container.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal company to arrange for pickup and disposal.[1]
-
Provide the waste disposal company with all necessary information about the waste, including the safety data sheet (SDS) if requested.
-
Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads) should be placed in the hazardous waste container with the this compound.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
